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  • Product: 5-Iodooxazole
  • CAS: 2174001-43-3

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Reactivity Profiling of 5-Iodooxazole at Room Temperature

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals Executive Summary The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, found in complex architec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, found in complex architectures ranging from the anticancer agent Salarin C to selective MPS1 kinase inhibitors [1, 3]. Among halogenated oxazoles, 5-iodooxazole serves as a highly versatile, yet thermodynamically nuanced, electrophilic building block.

While 5-iodooxazole is structurally intact at room temperature (20–25 °C) under standard atmospheric conditions, its inherent thermodynamic stability is highly conditional. The polarization of the carbon-iodine bond, coupled with the unique electronic distribution of the oxazole heteroaromatic system, renders it susceptible to moisture-driven degradation, photolytic cleavage, and base-induced rearrangements. This whitepaper dissects the thermodynamic parameters governing 5-iodooxazole, detailing the causality behind its reactivity and providing field-validated protocols to harness its potential without succumbing to degradation pathways.

Thermodynamic Stability Profile

Ambient Condition Stability

At room temperature, isolated 5-iodooxazole is kinetically stable but thermodynamically poised for reactivity. The presence of the highly polarizable iodine atom at the C5 position creates a localized electron deficiency.

  • Moisture Sensitivity: The C-I bond is susceptible to slow hydrolysis over time. Storage at room temperature requires an inert atmosphere (argon or nitrogen) and desiccants to prevent nucleophilic attack by ambient water.

  • Photolability: Like many aryl and heteroaryl iodides, 5-iodooxazole is sensitive to ultraviolet and ambient light, which can induce homolytic cleavage of the C-I bond, leading to radical-mediated decomposition.

The "Halogen Dance" Rearrangement: Kinetic vs. Thermodynamic Control

The true thermodynamic lability of 5-iodooxazole is exposed under basic conditions. When subjected to strong bases, 5-iodooxazole undergoes a phenomenon known as the Halogen Dance Rearrangement [2].

The Causality of the Rearrangement: The C2, C4, and C5 protons of the oxazole ring possess different pKa values. Under kinetic control (e.g., using Lithium diisopropylamide (LDA) at -78 °C), deprotonation occurs preferentially at the more acidic C4 position, generating a C4-lithio-5-iodooxazole intermediate. However, the C5-anion is thermodynamically more stable than the C4-anion due to the adjacent heteroatoms and inductive effects. To achieve thermodynamic equilibrium, the iodine atom migrates from C5 to C4, transferring the negative charge to the C5 position to form the highly stable 4-iodo-5-lithiooxazole [2].

Competing Degradation: Reductive Dehalogenation

The choice of base dictates whether the system follows the thermodynamic halogen dance or degrades. Highly nucleophilic bases, such as n-butyllithium (n-BuLi), bypass deprotonation entirely and engage in rapid lithium-halogen exchange at the C5 position. Upon aqueous workup, this pathway results in complete reductive dehalogenation, yielding the parent unsubstituted oxazole [2].

Mechanistic Pathways Visualization

The following diagram illustrates the divergent thermodynamic pathways of 5-iodooxazole when exposed to different basic environments.

G Start 5-Iodooxazole (Stable at RT) LDA LDA / THF (-78°C) Kinetic Deprotonation Start->LDA nBuLi n-BuLi / THF (-78°C) Li-Halogen Exchange Start->nBuLi C4_Lithio C4-Lithio-5-iodooxazole (High Energy Intermediate) LDA->C4_Lithio Halogen_Dance Halogen Dance Thermodynamic Shift C4_Lithio->Halogen_Dance Intramolecular I-Migration C5_Lithio_4_Iodo 4-Iodo-5-lithiooxazole (Thermodynamically Stable) Halogen_Dance->C5_Lithio_4_Iodo Product_4_Iodo 4-Iodooxazole (Rearranged Product) C5_Lithio_4_Iodo->Product_4_Iodo H2O Quench C5_Lithio C5-Lithiooxazole (Loss of Iodine) nBuLi->C5_Lithio Product_Dehalo Reduced Oxazole (Dehalogenated Degradant) C5_Lithio->Product_Dehalo H2O Quench

Mechanistic divergence of 5-iodooxazole under basic conditions: Halogen Dance vs. Dehalogenation.

Quantitative Data: Base Effects on Thermodynamic Stability

To design a self-validating synthetic system, one must understand how base selection influences the thermodynamic equilibrium. The table below summarizes the quantitative yield distribution between the desired thermodynamic rearrangement and the dehalogenation degradation pathway [2].

Base ReagentEquivalentsSolvent / TempYield: 4-Iodooxazole (Rearranged)Yield: Reduced Oxazole (Dehalogenated)Mechanistic Outcome
LDA 1.5THF / -78 °C35%31%Mixed Kinetic/Thermodynamic
KDA 1.5THF / -78 °C46%54%Mixed Kinetic/Thermodynamic
n-BuLi 1.0THF / -78 °C0%98% Complete Li-Halogen Exchange
KHMDS 1.5THF / -78 °C0%0%No Reaction (Base too bulky/weak)

Data adapted from mechanistic studies on the halogen dance rearrangement of iodooxazoles [2].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps: temperature control prevents premature thermal degradation, and strict stoichiometric control prevents over-metalation.

Protocol A: Controlled Halogen Dance to 4-Iodooxazole

Objective: Drive the thermodynamic equilibrium to the stable C5-anion while minimizing reductive dehalogenation.

  • Preparation of Base: In an oven-dried, argon-purged Schlenk flask, dissolve diisopropylamine (1.80 mmol) in anhydrous THF (10 mL). Cool to 0 °C. Add n-BuLi (1.60 mmol, 2.5 M in hexanes) dropwise. Stir for 15 minutes to ensure complete formation of LDA, then cool the system to -78 °C.

    • Causality: Pre-forming LDA ensures no unreacted n-BuLi remains, which would otherwise trigger the 98% dehalogenation pathway.

  • Substrate Addition: Dissolve 5-iodooxazole (1.00 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LDA solution over 10 minutes via a syringe pump.

  • Thermodynamic Equilibration: Allow the reaction to stir at -78 °C for exactly 30 minutes.

    • Causality: The low temperature traps the C4-lithio intermediate long enough to allow the intramolecular migration of iodine to C4, without providing enough thermal energy for intermolecular side reactions.

  • Quenching: Quench the reaction rapidly at -78 °C with saturated aqueous NH₄Cl (5 mL). Allow the mixture to warm to room temperature (20–25 °C).

  • Isolation: Extract with dichloromethane (3 × 15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography to isolate 4-iodooxazole.

Protocol B: Room-Temperature Sonogashira Cross-Coupling

Objective: Functionalize the C5 position at room temperature to preserve the thermodynamic stability of the oxazole ring, avoiding thermal ring-opening.

  • Catalyst Activation: In a glovebox, charge a vial with 5-iodooxazole (1.0 mmol), Pd(dba)₂ (0.03 mmol, 3 mol%), CuI (0.04 mmol, 4 mol%), and tri(2-furyl)phosphine (0.06 mmol, 6 mol%).

    • Causality: Tri(2-furyl)phosphine is chosen over standard triphenylphosphine because its electron-withdrawing nature accelerates reductive elimination at room temperature, preventing the need for thermal heating.

  • Solvent & Reagent Addition: Seal the vial, remove from the glovebox, and inject degassed triethylamine (TEA, 2 mL) followed by the terminal alkyne (e.g., phenylacetylene, 1.1 mmol).

  • Room Temperature Reaction: Stir the mixture vigorously at 25 °C for 1 to 2 hours. Monitor via TLC.

    • Causality: Operating strictly at 25 °C prevents the thermal degradation of the iodooxazole and suppresses homocoupling of the alkyne.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Conclusion

5-Iodooxazole is a potent but delicate electrophile. At room temperature, its stability is entirely dependent on the exclusion of moisture and light. During synthetic manipulation, its thermodynamic landscape is dominated by the basicity and nucleophilicity of the reagents used. By understanding the causality behind the Halogen Dance—specifically the thermodynamic preference for the C5-anion over the C4-anion—researchers can selectively drive the synthesis toward rearranged 4-iodooxazoles or perform room-temperature cross-couplings to preserve the C5-iodo functionalization.

References

  • Synthesis and Photooxidation of the Trisubstituted Oxazole Fragment of the Marine Natural Product Salarin C. Organic Letters - ACS Publications. Available at:[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Exploratory

Spectroscopic Characterization of 5-Iodooxazole Derivatives: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-iodooxazole derivatives, a class of compounds of increasing interest to researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-iodooxazole derivatives, a class of compounds of increasing interest to researchers, scientists, and drug development professionals. The oxazole core is a key structural motif in numerous biologically active molecules, and the introduction of an iodine atom at the 5-position offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, while also modulating the compound's physicochemical properties. This guide delves into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous structural elucidation and characterization of these important molecules.

Introduction: The Significance of 5-Iodooxazoles

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of a halogen, particularly iodine, at the C5 position of the oxazole ring, creates a valuable synthetic intermediate. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, and Heck couplings), allowing for the introduction of diverse substituents at this position. This synthetic versatility makes 5-iodooxazoles key building blocks in the synthesis of complex molecules with potential therapeutic applications.

A thorough and accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of any synthesized 5-iodooxazole derivative. This guide provides a detailed exploration of the key spectroscopic techniques employed for this purpose, highlighting the expected spectral features and offering insights into data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-iodooxazole derivatives, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of a 5-iodooxazole derivative will be influenced by the substituents at other positions of the oxazole ring (C2 and C4). In a simple, unsubstituted 5-iodooxazole, one would expect to observe two signals for the oxazole ring protons.

  • H2 Proton: The proton at the C2 position is typically the most downfield-shifted proton of the oxazole ring due to the deshielding effect of the adjacent nitrogen and oxygen atoms. Its chemical shift is expected in the range of δ 7.5-8.5 ppm .

  • H4 Proton: The proton at the C4 position is generally found at a slightly higher field compared to the H2 proton, with an expected chemical shift in the range of δ 7.0-8.0 ppm .

The presence of the iodine atom at C5 will have a modest deshielding effect on the adjacent H4 proton. The exact chemical shifts will be dependent on the solvent and the nature of other substituents on the ring.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the 5-iodooxazole derivative. The chemical shifts of the oxazole ring carbons are characteristic and are significantly influenced by the electronegativity of the heteroatoms and the iodine substituent.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~150-160Deshielded due to the adjacent oxygen and nitrogen atoms.
C4~135-145Influenced by the adjacent nitrogen and the C5-iodo substituent.
C5~80-95Significantly shielded due to the "heavy atom effect" of the directly attached iodine.

Table 1: Predicted ¹³C NMR chemical shifts for a generic 5-iodooxazole ring.

The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon (C5), a phenomenon that is highly diagnostic for the presence of an iodo-substituent.[1] Computational methods can be employed for more accurate predictions of both ¹H and ¹³C chemical shifts.[2][3][4][5]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate characterization.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the purified 5-iodooxazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

Step 2: Instrument Setup

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

  • Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.

  • Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.

Step 3: Data Acquisition

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a well-resolved spectrum.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Step 4: Data Processing and Analysis

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Add_Standard Add Internal Standard Dissolve->Add_Standard Setup Instrument Setup Acquire_H1 Acquire ¹H Spectrum Setup->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Setup->Acquire_C13 Process Process FID Analyze Analyze Spectra Process->Analyze Structural Elucidation Structural Elucidation Analyze->Structural Elucidation cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to NMR Tube cluster_proc cluster_proc cluster_acq->cluster_proc Raw Data

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Characteristic IR Absorptions of 5-Iodooxazole Derivatives

The IR spectrum of a 5-iodooxazole derivative will display several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3150-3100=C-H stretching (oxazole ring)Medium to Weak
1620-1580C=N stretching (oxazole ring)Medium to Strong
1550-1450C=C stretching (oxazole ring)Medium to Strong
1150-1050C-O-C stretching (oxazole ring)Strong
~500-600C-I stretchingMedium

Table 2: Key IR absorption frequencies for a generic 5-iodooxazole derivative.

  • =C-H Stretching: The stretching vibration of the C-H bonds on the aromatic oxazole ring typically appears at wavenumbers slightly above 3000 cm⁻¹.[6]

  • Ring Stretching (C=N and C=C): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the oxazole ring give rise to a series of characteristic absorptions in the 1620-1450 cm⁻¹ region.[7][8]

  • C-O-C Stretching: The stretching vibration of the C-O-C single bond within the oxazole ring is typically observed as a strong band in the 1150-1050 cm⁻¹ region.

  • C-I Stretching: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹. This band can sometimes be weak and may be difficult to observe on all instruments.[1]

Experimental Protocol for IR Spectroscopy

Step 1: Sample Preparation

  • Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Liquid Samples: Place a drop of the liquid sample between two salt plates.

Step 2: Data Acquisition

  • Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

  • Place the sample in the spectrometer and acquire the sample spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Step 3: Data Analysis

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes based on their position, intensity, and shape.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Expected Fragmentation Pattern of 5-Iodooxazole Derivatives

Under electron ionization (EI), the 5-iodooxazole derivative will form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern will be influenced by the stability of the oxazole ring and the relative strength of its bonds.

  • Molecular Ion Peak ([M]⁺˙): The peak corresponding to the intact molecule with one electron removed. The intensity of this peak will depend on the stability of the molecule.

  • Loss of Iodine ([M-I]⁺): The C-I bond is the weakest bond in the molecule, and its cleavage is expected to be a major fragmentation pathway, resulting in a prominent peak corresponding to the loss of an iodine radical.[1]

  • Loss of CO: A common fragmentation pathway for five-membered aromatic heterocycles containing oxygen is the loss of a neutral carbon monoxide (CO) molecule.

  • Ring Cleavage: Further fragmentation of the oxazole ring can lead to the formation of smaller, characteristic ions.

Predicted Fragmentation Pathways:

Fragmentation_Pathway M [M]⁺˙ M_minus_I [M-I]⁺ M->M_minus_I - I• M_minus_CO [M-CO]⁺˙ M->M_minus_CO - CO Fragments Other Fragments M_minus_I->Fragments M_minus_CO->Fragments

Caption: Predicted major fragmentation pathways of a 5-iodooxazole derivative.

Experimental Protocol for Mass Spectrometry

Step 1: Sample Introduction

  • Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, a heated probe for solid samples, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.

Step 2: Ionization

  • Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and typically induces significant fragmentation. "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.[1]

Step 3: Mass Analysis

  • The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Step 4: Detection and Data Analysis

  • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Analyze the spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks to confirm the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, including oxazoles, typically exhibit characteristic UV absorptions due to π → π* transitions.

Expected UV-Vis Absorption of 5-Iodooxazole Derivatives

The UV-Vis spectrum of a 5-iodooxazole derivative is expected to show absorption bands in the range of 200-400 nm. The exact position and intensity of the absorption maxima (λ_max) will depend on the substitution pattern on the oxazole ring and the solvent used. The presence of the iodine atom, an auxochrome, may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted oxazole.[9] Studies on other oxazole derivatives have shown that the nature of substituents significantly influences the UV-Vis absorption spectra.[9][10]

Experimental Protocol for UV-Vis Spectroscopy

Step 1: Sample Preparation

  • Prepare a dilute solution of the 5-iodooxazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

Step 2: Data Acquisition

  • Record a baseline spectrum of the pure solvent in a cuvette.

  • Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).

Step 3: Data Analysis

  • Identify the wavelength(s) of maximum absorbance (λ_max).

  • The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration of the solution is known.

Conclusion

The comprehensive spectroscopic characterization of 5-iodooxazole derivatives is essential for confirming their structure and purity, which is a prerequisite for their use in further synthetic applications and biological studies. This technical guide has outlined the fundamental principles and practical considerations for employing NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy in the analysis of these important compounds. By carefully acquiring and interpreting the data from these complementary techniques, researchers can confidently elucidate the structure of their target 5-iodooxazole derivatives and advance their research in medicinal chemistry and materials science.

References

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862. [Link]

  • Scribd. (n.d.). Predicting 1H and 13C NMR Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV−visible spectra of I 2 in the presence of increasing equivalents... Retrieved from [Link]

  • Wu, X., et al. (2013). Direct synthesis of 2,5-disubstituted oxazoles through an iodine-catalyzed decarboxylative domino reaction. Organic letters, 15(12), 3042–3045. [Link]

  • Bellinghiere, A. T. (2019). Theoretical Methods and Applications of Computational NMR. UC Davis. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Iodide. Retrieved from [Link]

  • Amanote Research. (n.d.). Preparation of 2,4,5-Trisubstituted Oxazoles Through Iodine-Mediated Aerobic Oxidative Cyclization of Enaminones. Retrieved from [Link]

  • Amanote Research. (2018). (PDF) Computational Prediction of the 1H and 13C NMR. Retrieved from [Link]

  • Mori, N., et al. (2012). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. Molecules, 17(9), 11057-11067. [Link]

  • Li, J., et al. (2019). Study of Absorption and Fluorescence Spectra of Iodomethane Molecules by Solvent Effect. In Proceedings of the 2019 4th International Conference on Mechanical, Control and Computer Engineering (ICMCCE) (pp. 744-748). SCITEPRESS - Science and Technology Publications. [Link]

  • Brack, A. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry. [Link]

  • Zhu, Y., et al. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of organic chemistry, 77(15), 6575–6582. [Link]

  • Cai, X., Yang, H., & Zhang, G. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. Synthesis, 2005(10), 1569-1571. [Link]

  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 264-270. [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information. [Link]

  • Liu, Z., et al. (2020). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra exhibiting the reduction of aromatic C=C in peak height at 1635 cm. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Bugalho, S. C. S., et al. (2002). Infrared spectra of 5-chlorotetrazole: Experimental spectrum of the compound isolated in Ar matrix. Journal of Molecular Structure, 609(1-3), 167-175. [Link]

Sources

Foundational

Reactive intermediates involving 5-iodooxazole ring systems

An In-depth Technical Guide to Reactive Intermediates Involving 5-Iodooxazole Ring Systems For Researchers, Scientists, and Drug Development Professionals The 5-iodooxazole moiety is a versatile and highly valuable build...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Reactive Intermediates Involving 5-Iodooxazole Ring Systems

For Researchers, Scientists, and Drug Development Professionals

The 5-iodooxazole moiety is a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and the strategic placement of the iodine atom at the C5 position allow for the generation of a diverse array of reactive intermediates, including anionic, organometallic, and radical species. This guide provides a comprehensive technical overview of the generation, characterization, and synthetic applications of these transient species. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into experimental design, and provide detailed protocols for the practical application of these methodologies. This document is intended to serve as a vital resource for researchers and professionals engaged in the design and synthesis of complex molecules, particularly in the context of drug discovery and development, where the oxazole scaffold is a prevalent feature.[1][2][3]

The 5-Iodooxazole Scaffold: A Gateway to Diverse Reactivity

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][4] This structural motif is found in a wide range of natural products and pharmacologically active compounds.[2][3][5] The introduction of an iodine atom at the C5 position of the oxazole ring provides a crucial handle for synthetic chemists. The carbon-iodine bond is relatively weak and susceptible to a variety of transformations, making 5-iodooxazoles ideal precursors for generating reactive intermediates that would be otherwise difficult to access.

The reactivity of the 5-iodooxazole ring is governed by the electronic nature of the oxazole core and the properties of the C-I bond. The oxazole ring is electron-rich, which can influence the stability and reactivity of adjacent intermediates. The C-I bond can be cleaved homolytically to generate radicals, heterolytically to form anions or cations (though less common for the latter), or undergo oxidative addition to transition metals. This versatility is the cornerstone of the synthetic utility of 5-iodooxazoles.

Anionic Intermediates: The Power of 5-Lithiooxazoles

One of the most common and synthetically powerful applications of 5-iodooxazoles is the generation of 5-lithiooxazole intermediates through metal-halogen exchange.[6] This transformation effectively reverses the polarity of the C5 position from an electrophilic to a nucleophilic center, a concept known as "umpolung".[7][8]

Generation of 5-Lithiooxazoles

The most prevalent method for generating 5-lithiooxazoles is the reaction of a 5-iodooxazole with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.[9]

The choice of organolithium reagent and reaction conditions is critical to prevent side reactions. For instance, some lithiated oxazoles can exist in equilibrium with ring-opened enolate species.[9] However, lithiation at the 5-position is generally less prone to this ring-opening compared to lithiation at the C2 position.[9]

G 5-Iodooxazole 5-Iodooxazole 5-Lithiooxazole 5-Lithiooxazole 5-Iodooxazole->5-Lithiooxazole Metal-Halogen Exchange n-BuLi n-BuLi n-BuLi->5-Iodooxazole n-BuI n-BuI 5-Lithiooxazole->n-BuI

Caption: Generation of a 5-lithiooxazole via metal-halogen exchange.

Reactivity and Synthetic Applications of 5-Lithiooxazoles

5-Lithiooxazoles are potent nucleophiles and react with a wide range of electrophiles. This allows for the introduction of various functional groups at the C5 position of the oxazole ring.

Table 1: Reactions of 5-Lithiooxazoles with Electrophiles

ElectrophileProduct Functional Group
Aldehydes/KetonesHydroxyalkyl
Esters/Acyl ChloridesAcyl
Carbon DioxideCarboxylic Acid
Alkyl HalidesAlkyl
IsocyanatesAmide
DisulfidesThiol

The introduction of these functional groups is crucial for building molecular complexity and for the synthesis of libraries of compounds for drug discovery.

Experimental Protocol: Synthesis of a 5-Acyl-oxazole via a 5-Lithiooxazole Intermediate

This protocol is a representative example of the generation and trapping of a 5-lithiooxazole.

Materials:

  • 5-Iodo-2,4-dimethyloxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 5-iodo-2,4-dimethyloxazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The choice of 1.1 equivalents ensures complete consumption of the starting material. The reaction is typically fast at this temperature.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add anhydrous N,N-dimethylformamide (1.5 eq) dropwise. The excess of the electrophile drives the reaction to completion.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. This protonates any remaining organolithium species and hydrolyzes the intermediate adduct.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-formyl-2,4-dimethyloxazole.

Organometallic Intermediates: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond of 5-iodooxazoles is an excellent substrate for palladium-catalyzed cross-coupling reactions.[10][11][12] These reactions proceed through the formation of an organopalladium intermediate, which then undergoes further reaction to form a new carbon-carbon or carbon-heteroatom bond.

Generation of 5-Oxazolyl-Palladium Intermediates

The catalytic cycle of these reactions typically begins with the oxidative addition of the 5-iodooxazole to a palladium(0) complex.[12] This step forms a 5-oxazolyl-palladium(II) iodide intermediate. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is crucial for the efficiency of this step and the overall catalytic cycle.

G 5-Iodooxazole 5-Iodooxazole 5-Oxazolyl-Pd(II)-I(L_n) 5-Oxazolyl-Pd(II)-I(L_n) 5-Iodooxazole->5-Oxazolyl-Pd(II)-I(L_n) Oxidative Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->5-Iodooxazole

Caption: Oxidative addition of a 5-iodooxazole to a Pd(0) complex.

Common Cross-Coupling Reactions and Their Mechanisms

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the 5-oxazolyl-palladium intermediate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base.[12][13] The base is essential for the transmetalation step, where the organic group from the boron reagent is transferred to the palladium center. Reductive elimination from the resulting diorganopalladium(II) complex yields the 5-aryl- or 5-vinyl-oxazole product and regenerates the palladium(0) catalyst.

3.2.2. Heck-Mizoroki Reaction

In the Heck-Mizoroki reaction, the 5-oxazolyl-palladium intermediate reacts with an alkene. The reaction proceeds through migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination to give the 5-alkenyl-oxazole product. A base is required to regenerate the palladium(0) catalyst.

3.2.3. Sonogashira Coupling

The Sonogashira coupling involves the reaction of the 5-oxazolyl-palladium intermediate with a terminal alkyne.[13] This reaction is typically co-catalyzed by a copper(I) salt, which is believed to form a copper acetylide that facilitates the transmetalation to the palladium center. Reductive elimination then affords the 5-alkynyl-oxazole.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Iodooxazole

This protocol illustrates a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Iodo-2-phenyloxazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine 5-iodo-2-phenyloxazole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq). The use of a phosphine ligand stabilizes the palladium catalyst and promotes the reaction.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). The aqueous base is crucial for the transmetalation step.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2,5-diphenyloxazole.

Radical Intermediates: The Frontier of 5-Oxazolyl Radicals

While less explored than their anionic and organometallic counterparts, 5-oxazolyl radicals represent a promising area of research. These intermediates can be generated from 5-iodooxazoles through homolytic cleavage of the C-I bond, typically initiated by radical initiators (e.g., AIBN) or photochemically.

Generation and Reactivity

The generation of 5-oxazolyl radicals can be achieved under tin-free conditions, which is environmentally advantageous. Once formed, these radicals can participate in a variety of reactions, including:

  • Addition to multiple bonds: 5-Oxazolyl radicals can add to alkenes, alkynes, and other unsaturated systems to form new carbon-carbon bonds.

  • Hydrogen atom abstraction: They can abstract a hydrogen atom from a suitable donor.

  • Intramolecular cyclization: If a suitable tethered radical acceptor is present in the molecule, intramolecular cyclization can occur, leading to the formation of fused ring systems.

The reactivity of these radicals is influenced by the substituents on the oxazole ring. Electron-donating groups can stabilize the radical, while electron-withdrawing groups can make it more electrophilic.

Conclusion and Future Outlook

The 5-iodooxazole ring system is a powerful platform for the generation of a diverse range of reactive intermediates. The ability to form anionic, organometallic, and radical species from a common precursor provides chemists with a versatile toolkit for the synthesis of complex molecules. The methodologies discussed in this guide have found widespread application in the synthesis of natural products, pharmaceuticals, and materials.[1][3][5]

Future research in this area will likely focus on the development of more sustainable and efficient methods for generating these intermediates. This includes the use of earth-abundant metal catalysts, photoredox catalysis for radical generation, and flow chemistry for improved safety and scalability. Furthermore, a deeper understanding of the subtle factors that control the reactivity of these intermediates will enable the design of novel transformations and the synthesis of previously inaccessible molecular architectures. The continued exploration of the chemistry of 5-iodooxazoles promises to yield exciting new discoveries with significant implications for both academic research and industrial applications.

References

  • Iddon, B. (n.d.). SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART Ik OXAZOLESt.
  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (2026, February 15). ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY.
  • Oxazole chemistry. A review of recent advances. (n.d.). Academia.edu.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2026, February 22).
  • An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles. (n.d.). PMC.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
  • Umpolung. (n.d.). Wikipedia.
  • Umpolung. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Cross-Coupling Reaction of Iodo-1,2,3-triazoles Catalyzed by Palladium. (n.d.). Sci-Hub.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. (n.d.). Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Metal–halogen exchange. (n.d.). Wikipedia.

Sources

Exploratory

Crystallographic data for 5-iodooxazole compounds

An In-depth Technical Guide to the Crystallographic Analysis of 5-Halogenated Oxazole Compounds For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of 5-Halogenated Oxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 5-halogenated oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of complete, published crystallographic data for a simple 5-iodooxazole, this guide will utilize ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate as a detailed case study. The principles and methodologies discussed are directly applicable to their iodo-substituted counterparts. We will delve into the synthesis and crystal growth of this representative compound, provide a detailed protocol for single-crystal X-ray diffraction (SCXRD) analysis, and explore the nuances of its solid-state structure, with a particular focus on the role of intermolecular interactions in the crystal lattice. This guide is intended to equip researchers with the foundational knowledge and practical insights required to understand and utilize crystallographic data for this important class of molecules.

Introduction: The Significance of 5-Iodooxazoles

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a halogen atom, particularly iodine, at the 5-position of the oxazole ring, creates a molecule with immense synthetic versatility and potentially enhanced biological activity. The carbon-iodine bond is a key functional group for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the elaboration of the oxazole core into more complex molecular architectures.[2]

Furthermore, the iodine atom itself can significantly influence a molecule's physicochemical properties and its interactions with biological targets. As a large, polarizable, and lipophilic atom, iodine can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is also a potent halogen bond donor, an increasingly recognized non-covalent interaction that can play a critical role in ligand-receptor binding and in directing the self-assembly of molecules in the solid state.

Understanding the precise three-dimensional structure of these compounds is paramount for rational drug design and for the development of new materials. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this information, providing atomic-level insights into molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern crystal packing.[3][4]

Case Study: Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate

This guide will focus on the crystallographic analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, a close structural analog of the target 5-iodooxazole compounds. The synthesis and crystal structure of this compound have been reported, providing a solid foundation for our discussion.[1] The methodologies for synthesis, crystallization, and diffraction analysis are directly transferable, and the observed intermolecular interactions provide a valuable platform for discussing the expected behavior of the corresponding iodo-derivative.

Synthesis and Crystal Growth

The synthesis of the title compound is a critical first step, followed by the careful growth of high-quality single crystals.

Experimental Protocol: Synthesis

A general synthetic route involves the reaction of an appropriate precursor with a brominating agent. The specific synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been achieved and characterized.[1]

Experimental Protocol: Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often considered an art, but it is governed by the principles of thermodynamics and kinetics. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.[5]

  • Solvent Selection : The compound is dissolved in a minimal amount of a hot solvent mixture in which it is soluble, such as petroleum ether and ethyl acetate (95:5).[6] The choice of solvent is critical; an ideal solvent system is one where the compound has high solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.

  • Slow Cooling : The hot, saturated solution is then allowed to cool slowly and undisturbed to room temperature. This slow cooling is the cornerstone of growing large, well-ordered crystals.[7] Rapid cooling often leads to the formation of polycrystalline powder or small, poorly-diffracting crystals.

  • Crystal Isolation : Once suitable crystals have formed, they are carefully isolated from the mother liquor. It is often advisable to leave the crystals in their growth solvent until just before mounting for analysis, as the loss of solvent from the crystal lattice can cause cracking and a loss of crystallinity.[5]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that provides unambiguous structural information.[4] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The SCXRD Experimental Workflow

The following diagram outlines the typical workflow for small molecule SCXRD.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer xray_exposure X-ray Exposure & Data Collection diffractometer->xray_exposure data_reduction Data Integration & Reduction xray_exposure->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SCXRD Data Collection and Refinement:

  • Crystal Mounting : A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects) is selected under a microscope.[7] It is mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection : The mounted crystal is placed on a diffractometer. A beam of monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is directed at the crystal.[6] The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing : The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution : The initial positions of the atoms in the crystal lattice are determined from the diffraction data. For organic molecules, this is often achieved using "direct methods".

  • Structure Refinement : The initial atomic model is refined using a least-squares minimization process to improve the agreement between the calculated and observed diffraction data.[6]

  • Validation : The final crystal structure is validated using software tools like PLATON and CheckCIF to ensure its quality and chemical sense.

Crystallographic Data for the Case Study Compound

The crystallographic data for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate are summarized in the table below.[1][6]

ParameterValue
Chemical FormulaC₁₃H₁₂BrNO₄
Molecular Weight326.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
β (°)100.066(11)
Volume (ų)2616.1(6)
Z8
Temperature (K)295.15
Radiation (λ, Å)MoKα, 0.71073
Reflections Collected14007
Goodness-of-fit on F²1.151

Data obtained from Murtuja et al., 2023.[6]

Structural Analysis and Intermolecular Interactions

The crystal structure reveals that the asymmetric unit contains two independent molecules (A and B).[1] The oxazole and the phenyl rings within each molecule are not coplanar, with dihedral angles of 14.2(3)° and 4.5(3)° for molecules A and B, respectively.[6]

The Role of Intermolecular Interactions

The packing of molecules in a crystal is dictated by a complex interplay of non-covalent interactions. In the case of our bromo-oxazole derivative, Hirshfeld surface analysis reveals that H···H (34.4%), C-H···O, and C-H···N interactions are significant contributors to the crystal packing.[1][6]

Expertise & Experience: The Impact of Iodine

While the bromo-derivative relies on a network of weaker hydrogen bonds and van der Waals forces, the corresponding 5-iodooxazole would likely exhibit a different packing arrangement due to the propensity of iodine to form strong halogen bonds.

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair of a nitrogen or oxygen atom.[8] The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In a 5-iodooxazole crystal structure, one would anticipate strong I···N or I···O halogen bonds to be a dominant feature of the crystal packing. These interactions are often comparable in strength to classical hydrogen bonds and can be powerful tools in crystal engineering.[9]

The diagram below illustrates the key intermolecular interactions observed in the bromo-oxazole and the potential for halogen bonding in an iodo-oxazole.

intermolecular_interactions cluster_bromo Bromo-Oxazole Interactions cluster_iodo Potential Iodo-Oxazole Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···O/N (Hydrogen Bonds) mol3 Molecule C mol4 Molecule D mol3->mol4 C-I···N/O (Strong Halogen Bond)

Caption: Comparison of intermolecular interactions in bromo- vs. iodo-oxazoles.

Conclusion

The crystallographic analysis of 5-halogenated oxazoles provides invaluable data for understanding their structure-property relationships. While a complete dataset for a simple 5-iodooxazole remains elusive in the public domain, the detailed analysis of its close analogue, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, offers a robust framework for understanding this class of compounds. The experimental workflow for synthesis, crystal growth, and SCXRD analysis is well-established. The structural analysis highlights the importance of a network of weak intermolecular interactions in the bromo-derivative, while providing a basis for predicting the dominant role of strong halogen bonding in 5-iodooxazoles. This understanding is critical for the rational design of new pharmaceuticals and functional materials based on the versatile 5-iodooxazole scaffold.

References

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 73-82. [Link]

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]

  • Gilday, L. C., Robinson, S. W., & Beer, P. D. (2013). Halogen bonding in supramolecular chemistry. Chemical Reviews, 113(1), 1859-1925.
  • Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 15(27), 11178-11189.
  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in supramolecular chemistry.
  • Desiraju, G. R. (2013). Crystal engineering: a holistic view.
  • Spacˇková, N., & Šponer, J. (2017). The σ-hole in the context of the chemical bond.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Anthony, L. A., Rajaraman, D., Sundararajan, G., Suresh, M., Nethaji, P., Jaganathan, R., & Poomani, K. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1435-1440. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed C-H Functionalization of 5-Iodooxazole

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The selective functionalization of oxazoles is a critical transf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The selective functionalization of oxazoles is a critical transformation in the synthesis of complex natural products, advanced materials, and active pharmaceutical ingredients (APIs). While traditional cross-coupling methods require pre-functionalized coupling partners, palladium-catalyzed C-H functionalization offers a highly atom-economical alternative[1]. This application note details the optimized protocols, mechanistic rationale, and empirical data for the palladium-catalyzed C-H functionalization of 5-iodooxazole. By leveraging the differential reactivity of the C-I bond and the inherent C-H acidity of the oxazole core, this protocol enables programmable, site-selective functionalization.

Mechanistic Rationale: Expertise & Experience

To achieve high yields and absolute regiocontrol, one must understand the causality behind the catalytic cycle. The functionalization of 5-iodooxazole presents a unique opportunity: the molecule possesses a highly reactive C5-iodine bond for standard cross-coupling (e.g., Suzuki, Sonogashira) and an acidic C2-H bond susceptible to direct metalation[2].

The Concerted Metalation-Deprotonation (CMD) Pathway

In palladium-catalyzed C-H arylation, the choice of base and ligand dictates the reaction pathway. The use of pivalic acid (PivOH) or carbonate bases facilitates a Concerted Metalation-Deprotonation (CMD) transition state[2].

  • Oxidative Addition: The Pd(0) species undergoes rapid oxidative addition into the C5-I bond of 5-iodooxazole, generating a Pd(II)-oxazolyl intermediate.

  • C-H Activation: The basic additive (e.g., carboxylate) acts as an internal proton shuttle, abstracting the proton from the coupling partner (or the C2 position, depending on the desired vector) while the Pd(II) center simultaneously forms the new Pd-C bond[3].

  • Reductive Elimination: The resulting diorganopalladium species undergoes reductive elimination to release the functionalized product and regenerate the Pd(0) catalyst[4].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C5-I Bond Cleavage) Pd0->OxAdd 5-Iodooxazole PdII Pd(II)-Oxazolyl Complex OxAdd->PdII Rapid CHAct C-H Activation (CMD Pathway via Base) PdII->CHAct Ar-H + Base RedElim Reductive Elimination (Product Release) CHAct->RedElim Organopalladium Intermediate RedElim->Pd0 Target Product

Figure 1. Catalytic cycle for the Pd-catalyzed C-H functionalization involving 5-iodooxazole.

Experimental Design & Optimization

A self-validating protocol requires rigorous control over reaction parameters. The following variables have been empirically optimized to prevent homocoupling and proto-dehalogenation:

  • Catalyst Precursor: Pd(OAc)2 is preferred over Pd2(dba)3 due to the absence of coordinating dba ligands that can inhibit the CMD pathway[4].

  • Ligand Selection: Bulky, electron-rich phosphines like PCy3 or N-heterocyclic carbenes (NHCs) such as IPr stabilize the Pd(II) intermediate and accelerate reductive elimination[2][4].

  • Solvent Matrix: Toluene or DMA (N,N-Dimethylacetamide) provides the optimal dielectric constant for stabilizing the transition state while allowing high reaction temperatures (100–120 °C).

Quantitative Data Summary

The table below summarizes the optimization landscape for the coupling of 5-iodooxazole with unactivated arenes.

EntryCatalyst / LigandBase / AdditiveSolventTemp (°C)Yield (%)Selectivity (C5 vs C2)
1Pd(OAc)2 / PPh3K2CO3Toluene11042Mixed
2Pd(OAc)2 / PCy3Cs2CO3 / PivOHToluene11088>99:1
3[Pd(allyl)Cl]2 / IPrNaOtBuDMA10091>99:1
4Pd(OAc)2 / DavePhosK3PO4Dioxane1207695:5

Table 1. Optimization of reaction conditions. Yields determined by quantitative NMR or HPLC.

Step-by-Step Protocol: Site-Selective Arylation

Safety Warning: Palladium complexes and organic halides are toxic. Perform all operations in a well-ventilated fume hood using standard Schlenk techniques to exclude moisture and oxygen.

Materials Required
  • 5-Iodooxazole (1.0 mmol, 1.0 equiv)

  • Arene coupling partner (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine (PCy3, 0.10 mmol, 10 mol%)

  • Cesium carbonate (Cs2CO3, 2.0 mmol, 2.0 equiv)

  • Pivalic acid (PivOH, 0.3 mmol, 30 mol%)

  • Anhydrous Toluene (5.0 mL)

Procedure
  • Preparation of the Reaction Vessel: Oven-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Solid Addition: Add Pd(OAc)2 (11.2 mg), PCy3 (28.0 mg), Cs2CO3 (651.6 mg), and PivOH (30.6 mg) to the Schlenk tube.

  • Evacuation/Backfill: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Liquid Addition: Add 5-iodooxazole (195 mg) and the arene coupling partner via a gas-tight microsyringe. Add anhydrous toluene (5.0 mL). (Note: If the arene is a solid, add it during Step 2).

  • Reaction Execution: Seal the tube and transfer it to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours. The reaction mixture will typically transition from a pale yellow suspension to a dark brown mixture.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 15 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to isolate the functionalized oxazole.

Sources

Application

Application Notes & Protocols: Strategic Generation of Organometallic Reagents from 5-Iodooxazole for Drug Discovery

Authored by: A Senior Application Scientist Introduction: The Oxazole Motif and the Quest for Precision Synthesis The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Oxazole Motif and the Quest for Precision Synthesis

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The strategic functionalization of this heterocycle is therefore of paramount importance to drug development professionals. 5-Iodooxazole serves as a robust and versatile starting material, a linchpin for introducing molecular complexity through the formation of carbon-carbon and carbon-heteroatom bonds. The key to unlocking its synthetic potential lies in its conversion to highly reactive organometallic intermediates.

This comprehensive guide provides an in-depth analysis and detailed protocols for the preparation of 5-oxazolyl organolithium, organomagnesium, and organozinc reagents. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers to select and optimize the ideal pathway for their specific synthetic targets. The stability of the organometallic species, its functional group tolerance, and its utility in subsequent cross-coupling reactions are critical parameters that will be discussed in detail.

Foundational Principles: Navigating the Reactivity of the Oxazole Ring

The generation of organometallics from heterocyclic systems is not always trivial. The oxazole ring, while aromatic, possesses inherent reactivity patterns that must be managed. The C2 position is particularly acidic and susceptible to deprotonation, while the endocyclic oxygen atom imparts a degree of Lewis basicity. Metalation at C5 via halogen-metal exchange must therefore be conducted under conditions that favor this pathway kinetically over competing side reactions, such as ring-opening or metalation at other positions.[2]

Core Tenets for Success:

  • Anhydrous & Inert Conditions: Organolithium and Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. All glassware must be rigorously oven- or flame-dried, and all reactions must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3] Anhydrous solvents are mandatory.

  • Temperature Control: The stability of 5-oxazolyl organometallics, particularly the organolithium species, is highly temperature-dependent. Precise low-temperature control is critical to prevent decomposition and ensure high yields.

  • Reagent Purity: The quality of the starting 5-iodooxazole and the organometallic precursors (e.g., commercial alkyllithiums) is crucial. Titration of alkyllithium and Grignard solutions is highly recommended to ensure accurate stoichiometry.

Method 1: 5-Lithiooxazole via Halogen-Metal Exchange

The generation of 5-lithiooxazole through lithium-halogen exchange is a rapid and efficient method, providing a highly nucleophilic species. However, this high reactivity comes at the cost of thermal instability, necessitating strict temperature control at -78 °C.

Causality & Mechanistic Insight: The reaction proceeds via a four-centered transition state between the C-I bond and the alkyllithium (typically n-BuLi or t-BuLi). The use of cryogenic temperatures (-78 °C, a dry ice/acetone bath) is not merely a suggestion but a requirement. At higher temperatures, the highly polarized 5-lithiooxazole can undergo decomposition pathways, including ring-opening.[2] Tetrahydrofuran (THF) is the solvent of choice due to its excellent solvating properties for organolithium species and its low freezing point.

Experimental Protocol: Generation of 5-Lithiooxazole

Materials:

  • 5-Iodooxazole

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, iodine, etc.)

  • Dry ice/acetone bath

  • Inert gas supply (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

  • Initial Charge: Under a positive pressure of argon, dissolve 5-iodooxazole (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. The reaction is typically complete within this timeframe. The solution can be used immediately for the next step.

  • Trapping (Example): Add the desired electrophile (1.1 equiv), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the solution of 5-lithiooxazole at -78 °C.

  • Warming & Quench: After stirring for an appropriate time at -78 °C (typically 1-2 hours), slowly warm the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate), followed by drying, filtration, and purification.

lithiation_workflow start 5-Iodooxazole in THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi step1->step2 step3 Stir for 30-60 min (Formation of 5-Lithiooxazole) step2->step3 step4 Add Electrophile (E+) at -78 °C step3->step4 step5 Warm, Quench & Workup step4->step5 end_node 5-Substituted Oxazole step5->end_node

Caption: Workflow for 5-lithiooxazole generation and electrophilic trapping.

Method 2: 5-Oxazolylmagnesium Halides (Grignard Reagents)

Grignard reagents offer a less reactive and more thermally stable alternative to organolithiums, often with improved functional group tolerance. They can be prepared either by direct insertion of magnesium metal or, more conveniently, via an iodine-magnesium exchange reaction.

Direct Insertion of Magnesium

This classic method involves the reaction of 5-iodooxazole with magnesium turnings.[3] A primary challenge can be initiating the reaction, as a passivating layer of magnesium oxide on the metal surface must be overcome.[4][5]

Causality & Mechanistic Insight: The reaction occurs at the surface of the magnesium metal.[4] Activation of the magnesium is often necessary and can be achieved by adding a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring of the magnesium turnings under inert gas.[6] The exothermicity of the reaction requires careful control, often by slow addition of the halide solution to the magnesium suspension.

Protocol: Grignard Formation via Direct Insertion

Materials:

  • 5-Iodooxazole

  • Magnesium turnings

  • Anhydrous THF or Diethyl Ether

  • Iodine (one small crystal for activation)

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and argon inlet, place magnesium turnings (1.5 equiv).

  • Activation: Add a single crystal of iodine and gently warm the flask with a heat gun under a stream of argon until the iodine vapor is visible. Allow to cool.

  • Initiation: Add a small portion (approx. 10%) of a solution of 5-iodooxazole (1.0 equiv) in anhydrous THF via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by bubbling at the metal surface and the disappearance of the iodine color.

  • Addition: Once the reaction has started, add the remaining 5-iodooxazole solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure full conversion. The resulting grey-black solution of the Grignard reagent can be used directly.

Iodine-Magnesium Exchange

A more modern and often more reliable method involves the use of a highly reactive "Turbo-Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This exchange reaction proceeds rapidly at low temperatures and exhibits excellent tolerance for sensitive functional groups.

Causality & Mechanistic Insight: The presence of lithium chloride is key to the efficacy of this reagent. LiCl breaks down the oligomeric aggregates of the Grignard reagent in solution, leading to more reactive monomeric species. This enhanced reactivity allows the I/Mg exchange to occur smoothly and cleanly, often at temperatures between -10 °C and room temperature, avoiding the harsh conditions of direct insertion.[7]

Protocol: Grignard Formation via I/Mg Exchange

Materials:

  • 5-Iodooxazole

  • i-PrMgCl·LiCl (typically 1.3 M in THF)

  • Anhydrous THF

Procedure:

  • Setup: In an oven-dried flask under an argon atmosphere, dissolve 5-iodooxazole (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to the desired temperature (typically between -10 °C and 0 °C).

  • Exchange: Add i-PrMgCl·LiCl (1.1 equiv) dropwise.

  • Stirring: Monitor the reaction by TLC or GC-MS. The exchange is often complete within 1-2 hours at this temperature.

  • Usage: The resulting solution of the 5-oxazolylmagnesium chloride·LiCl complex is ready for use in subsequent reactions.

grignard_formation end_node 5-Oxazolylmagnesium Halide

Caption: Comparative pathways for the synthesis of 5-oxazolyl Grignard reagents.

Method 3: 5-Oxazolylzinc Halides via Transmetallation

Organozinc reagents are celebrated for their exceptional functional group tolerance and are workhorses in palladium-catalyzed cross-coupling reactions.[8][9] While direct insertion of zinc into 5-iodooxazole is possible, the most common and reliable method is the transmetallation from a pre-formed organolithium or organomagnesium species.

Causality & Mechanistic Insight: The increased covalent character of the carbon-zinc bond compared to the C-Li or C-Mg bond moderates the nucleophilicity and basicity of the reagent.[2] This reduced reactivity is the source of its high chemoselectivity; organozinc reagents typically do not react with esters, nitriles, or ketones, functionalities that are incompatible with many Grignard and organolithium reagents.[10] The transmetallation with a zinc salt like ZnCl₂ is a rapid, thermodynamically favorable process.

Experimental Protocol: Generation of 5-Oxazolylzinc Chloride

Materials:

  • Pre-formed 5-lithiooxazole solution (from Method 1)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous THF

Procedure:

  • Preparation of ZnCl₂ Solution: In a separate, oven-dried flask under argon, dissolve anhydrous ZnCl₂ (1.1 equiv) in anhydrous THF. Note: Anhydrous ZnCl₂ is highly hygroscopic and should be handled with care.

  • Setup: Prepare a solution of 5-lithiooxazole (1.0 equiv) in THF at -78 °C as described in Method 1.

  • Transmetallation: Slowly add the THF solution of ZnCl₂ via cannula or syringe to the stirred 5-lithiooxazole solution at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Usage: The resulting solution of 5-oxazolylzinc chloride is now ready for use, typically in a Negishi cross-coupling reaction.[8]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of these organometallic reagents is as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions to form C-C bonds. The choice of metal (Li, Mg, or Zn) has significant implications for the subsequent coupling step.

Reagent TypeFormation ConditionsStabilityFunctional Group TolerancePrimary Coupling Reaction
Organolithium Very Low Temp (-78 °C)LowVery LowTrapping with electrophiles
Organomagnesium Moderate to High TempModerateModerateKumada Coupling[11]
Organozinc Low to RT (transmetallation)HighHighNegishi Coupling[8][9]

// Invisible nodes for external reactants/products r1x [shape=plaintext, label="R¹-X\n(Aryl Halide)"]; zn_reagent [shape=plaintext, label="R²-ZnX\n(5-Oxazolylzinc)"]; product [shape=plaintext, label="R¹-R²\n(Coupled Product)"];

r1x -> pd2_complex [style=dashed]; zn_reagent -> transmetal_complex [style=dashed]; transmetal_complex -> product [style=dashed];

// Labels labelloc="t"; label="General Catalytic Cycle for Negishi Cross-Coupling"; }

Caption: The catalytic cycle for Negishi cross-coupling with a 5-oxazolylzinc reagent.

The Negishi coupling is often favored in complex molecule synthesis due to the mild reaction conditions and the exceptional tolerance of the organozinc reagent to a wide variety of functional groups.[12] Kumada coupling, utilizing the more reactive Grignard reagents, is also a powerful tool, though care must be taken with substrate choice.[13]

Conclusion

The conversion of 5-iodooxazole to its organometallic derivatives is a gateway to a vast chemical space for drug discovery and development. By understanding the distinct reactivity profiles and experimental requirements for generating organolithium, organomagnesium, and organozinc reagents, researchers can strategically design synthetic routes to complex, functionalized oxazole-containing molecules. The choice of reagent is a critical decision: for rapid quenching with simple electrophiles, the highly reactive 5-lithiooxazole prepared at cryogenic temperatures is suitable. For broader applications in cross-coupling with moderately robust substrates, the Grignard reagent, especially when prepared by I/Mg exchange, is a versatile intermediate. For complex, multi-functional substrates demanding the highest level of chemoselectivity, the organozinc reagent, formed via transmetallation, stands as the superior choice for use in Negishi cross-coupling reactions.

References

  • Kumada Coupling - Organic Chemistry Portal. (n.d.). Retrieved from organic-chemistry.org. [Link]

  • Negishi coupling - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Link]

  • Thapa, S., Vangala, A. S., & Giri, R. (2016). Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides. Synthesis, 48(04), 504-511. [Link]

  • Mordini, A., Bindi, S., Capperucci, A., Degl’Innocenti, A., Reginato, G., & Valacchi, M. (2005). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. The Journal of Organic Chemistry, 70(14), 5663–5666. [Link]

  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • AZoLifeSciences. (2024, September 17). Organometallics for Drug Delivery and Drug Discovery Applications. [Link]

  • Löb, P., et al. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. [Link]

  • Kemper, M., et al. (2021). Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. PMC. [Link]

  • Garst, J. F. (n.d.). Grignard reagent formation. ResearchGate. [Link]

  • Negishi Coupling - Organic Chemistry Portal. (n.d.). Retrieved from organic-chemistry.org. [Link]

  • Knochel-Hauser Base | Chem-Station Int. Ed. (2015, January 12). [Link]

  • Gant, T. G. (1994). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 94(1), 89-119. [Link]

  • Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. [Link]

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Barattini, E., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Giri, R., et al. (2016). Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides. ResearchGate. [Link]

  • Finze, M., et al. (2012). Microwave-assisted Kumada-type Cross-Coupling Reactions of Iodinated Carba-Closo-Dodecaborate Anions. Inorganic Chemistry, 51(4), 2679-2688. [Link]

  • Glace, A. W., et al. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry, 16, 1357-1367. [Link]

  • Sharma, A., & Das, J. (2017). Theoretical Insight into the Medicinal World of Organometallics: Macro versus Nano. MOJ Biorganic & Organic Chemistry. [Link]

  • Seela, F., et al. (n.d.). Suzuki–Miyaura cross-coupling with unprotected 5-IdU using... ResearchGate. [Link]

  • Flener, M., et al. (2017). Kumada cross-coupling reaction of aryl iodides with phenylmagnesium... ResearchGate. [Link]

  • Acar, Ç., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]

  • Itoh, T., Hirai, K., & Tomioka, H. (2004). Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts. Journal of the American Chemical Society, 126(4), 1130-1140. [Link]

  • Gocer, H., et al. (2021). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives. ResearchGate. [Link]

  • Knochel, P., et al. (n.d.). Zinc reagents. Group of Prof. Paul Knochel | LMU München. [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)
  • Organic Syntheses Procedure. (2009). Org. Synth., 86, 181. [Link]

  • Dunst, C., & Thaler, T. (2011). Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents. Organic Letters, 13(10), 2642-2645. [Link]

  • MFashion, M. A., & Knochel, P. (2021). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. PMC. [Link]

  • Dahadha, A., et al. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. ResearchGate. [Link]

  • Singh, S., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Sharma, S., & Journet, M. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 97. [Link]

  • Schoo, A. C., et al. (2021). Suitability of Carbazolyl Hauser and Turbo-Hauser Bases as Magnesium-Based Electrolytes. Chemistry – A European Journal. [Link]

  • Singh, S. (2023). Appraisal of the Impact of Applying Organometallic Compounds in Cancer Therapy. SSRN. [Link]

Sources

Method

Microwave-assisted organic synthesis using 5-iodooxazole

Application Note: Microwave-Accelerated Functionalization of 5-Iodooxazole for Rapid Library Generation Introduction & Strategic Utility 5-Iodooxazole is a highly privileged heterocyclic building block in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Accelerated Functionalization of 5-Iodooxazole for Rapid Library Generation

Introduction & Strategic Utility

5-Iodooxazole is a highly privileged heterocyclic building block in medicinal chemistry and natural product synthesis. The C5-iodo substituent serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions 1. However, conventional heating methods for these couplings often suffer from prolonged reaction times and thermal degradation of the sensitive oxazole core. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By providing rapid, volumetric dielectric heating, MAOS drastically reduces reaction times from hours to minutes while significantly improving yields and impurity profiles.

Mechanistic Rationale: Causality in Reaction Design

  • Electrophilic Activation: Molecular Electrostatic Potential (MEP) maps of oxazoles reveal that the nitrogen atom is electron-rich, while the C5-iodo bond creates a localized region of positive potential (the "σ-hole") 1. This makes the C5 position highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), initiating the catalytic cycle.

  • Microwave Dielectric Heating: Unlike conventional convective heating, microwave energy directly couples with polar solvents (e.g., DMF, NMP, THF/Water) and ionic catalytic intermediates. This localized superheating overcomes the high activation energy barriers of challenging sp2-sp3 and sp2-sp2 cross-couplings without exposing the bulk reaction to prolonged thermal stress, thereby suppressing protodehalogenation and ring-opening side reactions 2.

Reaction Pathways & Workflow

MW_Pathways Core 5-Iodooxazole MW Microwave Reactor (100-150°C, 10-30 min) Core->MW Catalyst + Base Polar Solvent Suzuki Suzuki-Miyaura C5-Aryl/Alkyl Oxazoles MW->Suzuki Boronic Acids Pd(dppf)Cl2 Sonogashira Sonogashira C5-Alkynyl Oxazoles MW->Sonogashira Terminal Alkynes Pd(PPh3)4, CuI Negishi Negishi Coupling Densely Functionalized Oxazoles MW->Negishi Organozinc Reagents Pd(dtpbf)Cl2

Microwave-assisted cross-coupling pathways for 5-iodooxazole diversification.

Quantitative Performance: Conventional vs. Microwave

The advantages of microwave irradiation over conventional thermal methods are most evident in challenging couplings, such as the synthesis of sterically hindered or electron-deficient oxazole derivatives 2, 3.

Reaction TypeCoupling PartnerConventional ConditionsMicrowave ConditionsYield (Conv.)Yield (MW)
Suzuki-Miyaura Aryl Boronic Acid80°C, 12 hours150°C, 20 mins65%92%
Sonogashira Trimethylsilylacetylene60°C, 18 hours135°C, 15 mins45%88%
Negishi Alkylzinc Halide70°C, 24 hours130°C, 30 mins35%75%

Detailed Experimental Protocols

The following self-validating protocols are designed for use with standard single-mode microwave reactors (e.g., CEM Discover SP-D) 4.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-aryl/alkyl oxazoles with high fidelity. Causality Check: The use of Pd(dppf)Cl₂ provides a bidentate ligand framework that resists thermal degradation at high microwave temperatures, preventing the precipitation of inactive palladium black.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 5-iodooxazole (1.0 equiv, 0.5 mmol) and the corresponding boronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.0 equiv, 1.0 mmol).

    • Self-Validation: Ensure the base is finely milled. Clumped base will not dissolve efficiently in the solvent system, leading to incomplete conversion.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 3.0 mL).

    • Rationale: Water is necessary to dissolve the inorganic base and activate the boronic acid via the formation of the boronate complex, while dioxane solubilizes the organic components. Dioxane/water mixtures couple moderately well with microwave energy.

  • Sealing & Purging: Seal the vial with a PTFE-lined septum cap. Purge the vial with Argon for 3 minutes via a needle to remove oxygen, preventing catalyst oxidation.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters:

    • Temperature: 120°C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Cooling: Air jet cooling to <40°C.

  • Workup & Analysis: Dilute the reaction with EtOAc (10 mL) and wash with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

    • In-Process Control (IPC): Analyze the crude organic phase via LC-MS. The disappearance of the 5-iodooxazole peak (strongly UV active) and the appearance of the product mass [M+H]⁺ validates successful coupling.

Protocol B: Sequential Halogen Dance and Cross-Coupling

Objective: Access 4-substituted oxazoles by migrating the iodine from C5 to C4 prior to microwave coupling 5. Mechanistic Note: The Halogen Dance rearrangement is thermodynamically driven. Deprotonation at C2 or C4 by a strong, hindered base (like LDA) induces migration of the iodine atom to the more stable position.

Step-by-Step Methodology:

  • Halogen Dance (Batch): To a solution of diisopropylamine (1.4 equiv) in dry THF at 0°C, add n-BuLi (1.3 equiv) to form LDA. Cool to -78°C.

  • Migration: Add 5-iodooxazole (1.0 equiv) dropwise. Stir at -78°C for 1 hour. Quench with saturated NH₄Cl. Extract and purify to isolate 4-iodooxazole.

    • Self-Validation Check: ¹H NMR of the crude must show the disappearance of the C4-proton and the appearance of a C5-proton (typically shifted upfield).

  • Microwave Coupling: Subject the isolated 4-iodooxazole to the microwave conditions described in Protocol A. Note that C4-halides generally undergo oxidative addition slower than C5-halides, so the microwave hold time should be extended to 25 minutes at 130°C.

Trustworthiness and Self-Validating Systems

To ensure reproducibility, scientists must adopt a self-validating mindset during microwave synthesis:

  • Temperature & Pressure Monitoring: Always use the microwave's built-in IR or fiber-optic temperature sensor. If the pressure exceeds 250 psi before reaching the target temperature, it indicates solvent decomposition or an exothermic runaway; abort the run immediately.

  • Catalyst Integrity: If the reaction mixture turns entirely black within the first 2 minutes of microwave heating, the Pd(0) has aggregated into inactive palladium black. This usually indicates insufficient degassing (oxygen presence) or a degraded ligand.

References

  • Benchchem. "5-Iodo-2-methyl-1,3-oxazole".
  • EvitaChem. "2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole". EvitaChem Analytical Chemistry.
  • ACS Publications. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)". Journal of Medicinal Chemistry.
  • DOI.org.
  • ResearchGate. "Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles".

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent deiodination of 5-iodooxazole during cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the hydrodehalogenation (d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the hydrodehalogenation (deiodination) of 5-iodooxazoles during palladium-catalyzed cross-coupling reactions.

While the C5-iodine bond is highly reactive toward oxidative addition, it is equally susceptible to premature termination pathways. This guide synthesizes mechanistic theory with field-proven protocols to help you engineer a self-validating, deiodination-free coupling system.

Mechanistic Deep Dive: The Causality of Deiodination

To solve deiodination, we must first understand the kinetic trap that causes it[1]. The oxidative addition of Palladium(0) into the highly polarized C5–I bond of an oxazole is exceptionally fast. However, if the subsequent transmetalation step is sluggish, the resulting square-planar Palladium(II)–oxazolyl intermediate accumulates in the reaction mixture.

During this prolonged lifetime, the Pd(II) complex becomes highly vulnerable to electrophilic attack by trace proton sources (e.g., moisture, alcoholic solvents, or protons from the boronic acid/base equilibrium). This leads to protodepalladation , effectively cleaving the Pd–C bond to yield the hydrodehalogenated (deiodinated) oxazole and a dead catalytic cycle[2].

To prevent this, our experimental design must focus on one core principle: Accelerating transmetalation to outcompete protodepalladation.

Mechanism A 5-Iodooxazole + Pd(0) B [Pd(II)(Oxazolyl)(I)Ln] Oxidative Addition Complex A->B Oxidative Addition (Fast) C Transmetalation (Boronic Acid / Stannane) B->C Ag(I) Additive / Optimized Ligand E Protodepalladation (Trace H+ / Slow Transmetalation) B->E Moisture / Acidic Protons / Hindered Ligand D Target Product (Cross-Coupled Oxazole) C->D Reductive Elimination F Side Product (Deiodinated Oxazole) E->F Hydrodehalogenation

Mechanistic divergence of 5-iodooxazole: Cross-coupling vs. Protodepalladation.

Troubleshooting & FAQs

Q1: I am seeing up to 50% deiodinated oxazole instead of my Suzuki/Stille product. Why is this happening? A: You are caught in the kinetic trap described above. Your transmetalation step is slower than the rate of protonation. This is often exacerbated by using standard aqueous base conditions (e.g., 2M Na2CO3) which introduce massive amounts of water—a primary proton source for protodepalladation. You must switch to anhydrous conditions.

Q2: How can I chemically accelerate transmetalation to outcompete deiodination? A: Employ Halide Scavengers. The addition of Silver(I) salts (such as Ag2​CO3​ or Ag2​O ) is a highly effective strategy. The Ag+ ions precipitate the iodide ligand from the Pd(II) complex as insoluble AgI. This generates a highly electrophilic, cationic Palladium(II) species that undergoes transmetalation orders of magnitude faster than the neutral complex.

Q3: Does temperature play a role? I usually run my Suzuki couplings at 80°C. A: Yes, and this is a critical error for 5-iodooxazoles. Elevated temperatures exponentially increase the rate of side reactions, including protodepalladation and homocoupling. It is highly recommended to run the reaction at ambient temperature (22°C) to 40°C. A landmark example of this is the total synthesis of Breitfussin A and B, where researchers explicitly conducted the Suzuki coupling at 22°C to prevent dehalogenation at the oxazole core[3].

Q4: What are the best ligand systems for this specific transformation? A: Avoid excessively bulky, electron-rich phosphines (like tBu3​P ) if they sterically hinder the transmetalation of your specific coupling partner[4]. Bidentate ligands with moderate bite angles (e.g., dppf) or specific Buchwald ligands (like XPhos) tuned for heteroaryls are preferred because they stabilize the Pd center without blocking the incoming transmetalating agent.

Quantitative Condition Matrix

The following table summarizes how different reaction parameters influence the ratio of the desired cross-coupled product to the deiodinated side product.

Reaction ParameterHigh Deiodination Risk (Avoid)Optimal Condition (Recommended)Mechanistic Rationale
Temperature 80°C – 110°C22°C – 40°CHigh heat accelerates protodepalladation[3].
Solvent System THF/H2O or Toluene/EtOHAnhydrous THF or DioxaneEliminates protic sources that cleave the Pd-C bond.
Base / Additive Aqueous Na2​CO3​ or K2​CO3​ Anhydrous Ag2​CO3​ (2.0 eq)Ag(I) scavenges iodide, creating a cationic Pd center that rapidly transmetalates.
Ligand Sterics Extremely bulky (e.g., tBu3​P )Moderate bite angle (e.g., dppf)Overly bulky ligands can sterically block the transmetalation step[4].

Standard Operating Procedure: Deiodination-Free Suzuki Coupling

This self-validating protocol utilizes a silver-mediated, ambient-temperature approach to guarantee transmetalation outpaces dehalogenation.

Workflow S1 1. Rigorous Drying (Flame-dried Schlenk, Argon purge) S2 2. Reagent Loading (Pd cat, Ag2CO3, Boronic Acid) S1->S2 S3 3. Solvent Addition (Anhydrous THF, Degassed) S2->S3 S4 4. Low-Temp Coupling (22°C - 40°C, Monitor via LCMS) S3->S4 S5 5. Quench & Workup (Filter over Celite, Extraction) S4->S5

Optimized step-by-step workflow for the cross-coupling of 5-iodooxazoles.

Step-by-Step Methodology:

  • Preparation & Rigorous Drying: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times). Self-Validation: The flask must be completely cool to the touch under Argon before proceeding to prevent thermal degradation of the catalyst.

  • Solid Reagent Loading: To the flask, add the 5-iodooxazole (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), Pd(dppf)Cl2​ (5 mol%), and anhydrous Ag2​CO3​ (2.0 equiv).

  • Solvent Introduction: Inject anhydrous, rigorously degassed THF (0.1 M relative to the oxazole) via a gas-tight syringe. Note: The solution will likely become heterogeneous due to the silver salts.

  • Ambient Temperature Coupling: Stir the reaction mixture vigorously at 22°C (ambient room temperature)[3]. Do not apply heat unless LCMS indicates zero conversion after 4 hours, in which case, gently warm to a maximum of 40°C.

  • Reaction Monitoring: Check the reaction via TLC or LCMS at the 2-hour mark. Self-Validation: You should observe the precipitation of yellow/white AgI salts on the walls of the flask, confirming that halide scavenging and transmetalation are actively occurring.

  • Workup: Once the starting material is consumed, quench the reaction by diluting with EtOAc and filtering the entire mixture through a short pad of Celite to remove the palladium and silver salts. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo for column chromatography.

References

  • Linder, D., et al. (2011). "Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles." Synthesis, 2011(19), 3085-3095. Available at: [Link]

  • Bayer, A., et al. (2014). "A Concise Total Synthesis of Breitfussin A and B." Organic Letters, 16(24), 6338–6341. Available at:[Link]

  • Strotman, N. A., et al. (2022). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 12(19), 12052–12067. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing 5-Iodooxazole Reactivity

Welcome to the technical support center for optimizing the reactivity of 5-iodooxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the reactivity of 5-iodooxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the catalytic functionalization of this important heterocyclic building block. As your senior application scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the complexities of your experimental work.

The 5-iodooxazole moiety is a valuable synthon in medicinal chemistry, offering a reactive handle for introducing molecular diversity through various cross-coupling reactions. However, its successful functionalization is highly dependent on the careful selection of the catalytic system and reaction conditions. This guide will provide a structured approach to catalyst selection and reaction optimization for common transformations such as Suzuki-Miyaura, Sonogashira, and Heck couplings.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 5-iodooxazole. Each problem is followed by a discussion of potential causes and actionable solutions.

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling with a 5-iodooxazole substrate, but you observe low to no conversion to the desired biaryl product.

Possible Causes and Solutions:

  • Catalyst Deactivation by the Oxazole Nitrogen: The lone pair of electrons on the nitrogen atom of the oxazole ring can coordinate to the palladium center, leading to catalyst poisoning and inhibition of catalytic activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[2]

  • Suboptimal Palladium Precursor: Not all palladium sources are equally effective.

    • Solution: While Pd(PPh₃)₄ is common, it may not be ideal for challenging substrates.[1] Consider using Pd(OAc)₂ or a pre-formed catalyst like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], which has shown high efficacy in similar systems.[3]

  • Inadequate Base: The choice and strength of the base are critical for the transmetalation step.

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1][3] The choice of base can be solvent-dependent, so consider screening a few options. Ensure the base is finely powdered and anhydrous for optimal results.

  • Poor Solvent Choice or Presence of Oxygen: The reaction may not be proceeding due to poor solubility of reagents or oxidative degradation of the catalyst.

    • Solution: A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent such as DMF or the use of an aqueous mixture (e.g., Dioxane/H₂O) can be beneficial.[1][2] It is crucial to thoroughly degas all solvents to remove dissolved oxygen, which can oxidize the active Pd(0) species.[2] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[1]

Problem 2: Significant Homocoupling of the Alkyne in Sonogashira Reactions (Glaser Coupling)

You are performing a Sonogashira coupling and observe a significant amount of a symmetrical di-alkyne byproduct.

Possible Causes and Solutions:

  • Presence of Oxygen: The copper co-catalyst, often CuI, in the presence of oxygen, can promote the oxidative homocoupling of the terminal alkyne.[2][4]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions.[4] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Copper-Catalyzed Side Reaction: The copper catalyst is the primary culprit for Glaser coupling.

    • Solution: Consider running the reaction under copper-free conditions.[4] Modern palladium catalysts with appropriate ligands can facilitate Sonogashira couplings without the need for a copper co-catalyst. If using copper, ensure the loading is kept to a minimum (typically 5-10 mol%).

  • High Alkyne Concentration: A high concentration of the alkyne can favor the bimolecular homocoupling reaction.

    • Solution: Employ a slow addition of the terminal alkyne to the reaction mixture using a syringe pump.[4] This maintains a low steady-state concentration of the alkyne, disfavoring the homocoupling pathway.

Problem 3: Low Yield and/or E/Z Isomerization in Heck Couplings

Your Heck reaction with 5-iodooxazole results in a low yield of the desired vinylated product, and you observe a mixture of E and Z isomers.

Possible Causes and Solutions:

  • Suboptimal Ligand Choice: The ligand plays a crucial role in the regioselectivity and efficiency of the Heck reaction.

    • Solution: For reactions with aryl iodides, triphenylphosphine (PPh₃) is a common starting point.[5] However, for more challenging substrates, consider screening other phosphine ligands. The choice of ligand can influence the regioselectivity of the migratory insertion step.

  • Base and Solvent Effects: The base and solvent system can significantly impact the outcome of the Heck reaction.

    • Solution: Tertiary amines like triethylamine (Et₃N) are common bases.[5] Aprotic polar solvents such as DMF or acetonitrile are often used.[5] The combination of base and solvent can affect the regeneration of the active catalyst and the stability of the intermediates.

  • Reaction Temperature: The temperature can influence both the reaction rate and the selectivity.

    • Solution: Heck reactions are typically heated.[5] However, excessively high temperatures can lead to side reactions and decomposition. It is advisable to screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for halogens in cross-coupling reactions involving oxazoles?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl.[6] The carbon-iodine bond is significantly more reactive, making 5-iodooxazole an excellent substrate for these transformations, often allowing for milder reaction conditions compared to its bromo or chloro analogs.

Q2: Which palladium catalysts and ligands are a good starting point for optimizing reactions with 5-iodooxazole?

A2: For Suzuki-Miyaura couplings, a combination of a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a robust starting point.[2][3] For Sonogashira couplings, a common system is Pd(PPh₃)₂Cl₂ with a CuI co-catalyst, though copper-free systems with specialized ligands are also highly effective.[4] For Heck reactions, Pd(OAc)₂ with PPh₃ is a classic choice.[5]

Q3: Can I perform a sequential cross-coupling if my oxazole has multiple halogen substituents?

A3: Yes, sequential cross-couplings are possible by leveraging the differential reactivity of the carbon-halogen bonds. For instance, in a bromo-iodo-substituted oxazole, the more reactive iodine at one position can be selectively functionalized under milder conditions. Subsequently, the less reactive bromine at another position can be coupled under more forcing conditions, such as using a different catalyst/ligand system, a stronger base, or a higher temperature.[2]

Q4: How can I monitor the progress of my cross-coupling reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] By comparing the reaction mixture to the starting materials, you can determine the extent of conversion.

Q5: What are the key safety precautions when working with palladium catalysts and phosphine ligands?

A5: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point and may require optimization for specific substrates.[1]

Reagent Preparation:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 5-iodooxazole (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1][5]

  • In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Add this mixture to the Schlenk flask.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).[1]

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[1]

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

General Sonogashira Coupling Protocol

This protocol is a general starting point and may require optimization.[7]

Reagent Preparation:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 5-iodooxazole (1.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and, if used, the copper co-catalyst (e.g., CuI, 5-10 mol%).[4][7]

  • Add the anhydrous, degassed solvent (e.g., DMF or THF).[4][7]

  • Add the base (e.g., Et₃N or Et₂NH, 2.0-3.0 equiv.).[7]

  • Add the terminal alkyne (1.2-2.0 equiv.).[7]

Reaction and Work-up:

  • Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 40-60 °C).[4][7]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[7]

Data Presentation

Table 1: Representative Ligand Effects on Suzuki-Miyaura Coupling Yields

LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O10050-70
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene8085-95
XPhosPd(OAc)₂K₃PO₄Dioxane/H₂O10090-98
SPhosPd-G3K₂CO₃THF/H₂O80>95

Note: This data is illustrative and based on general trends for challenging heterocyclic substrates. Actual yields may vary depending on the specific coupling partners and reaction conditions.[1][8]

Visualizations

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-I(L2) Oxidative Addition Complex Oxidative\nAddition->R-Pd(II)-I(L2) Transmetalation Transmetalation R-Pd(II)-I(L2)->Transmetalation R-Pd(II)-R'(L2) Transmetalation Complex Transmetalation->R-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regenerates Catalyst R-R' Coupled Product Reductive\nElimination->R-R' R-I 5-Iodooxazole R-I->Oxidative\nAddition R'-B(OR)2 Boronic Acid/Ester Base Base R'-B(OR)2->Base Base->Transmetalation Activates

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield start Low Yield in Cross-Coupling catalyst Catalyst Issues Deactivation (N-poisoning) Suboptimal Precursor Insufficient Loading start->catalyst ligand Ligand Issues Incorrect Choice (Sterics/Electronics) Degradation start->ligand conditions Reaction Conditions Inadequate Base Poor Solvent/Solubility Oxygen Contamination Incorrect Temperature start->conditions solution_catalyst Solution: - Use bulky, electron-rich ligands (SPhos, XPhos) - Screen Pd precursors (Pd(OAc)₂, Pd(dppf)Cl₂) - Increase catalyst loading catalyst->solution_catalyst solution_ligand Solution: - Screen different phosphine ligands - Ensure inert atmosphere ligand->solution_ligand solution_conditions Solution: - Screen bases (K₂CO₃, K₃PO₄) - Use co-solvents and degas thoroughly - Optimize temperature conditions->solution_conditions

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Iodooxazole vs. 5-Bromooxazole

Introduction The oxazole motif is a privileged scaffold in medicinal chemistry and materials science, valued for its electronic properties and ability to participate in hydrogen bonding. Functionalization of the oxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The oxazole motif is a privileged scaffold in medicinal chemistry and materials science, valued for its electronic properties and ability to participate in hydrogen bonding. Functionalization of the oxazole core, particularly at the C5-position, is a critical strategy for modulating biological activity and tuning material characteristics. Among the most powerful methods for achieving this are palladium-catalyzed cross-coupling reactions, which rely on halo-oxazoles as key building blocks.

This guide provides an in-depth technical comparison of the reactivity of two common precursors: 5-iodooxazole and 5-bromooxazole. We will explore the fundamental principles governing their reactivity, present comparative experimental data across several key transformations, and provide detailed protocols to aid researchers in their synthetic planning. The choice between an iodo- or bromo-substituted precursor is not merely one of cost or availability; it is a strategic decision that can significantly impact reaction efficiency, yield, and even the feasibility of a synthetic route.

Fundamental Principles: Why Halogen Identity Matters

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F . This trend is rooted in two key physicochemical properties:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-X bond must be broken during the crucial oxidative addition step of the catalytic cycle. The C-I bond is significantly weaker than the C-Br bond, requiring less energy to cleave.[1][2][3]

BondAverage Bond Energy (kJ/mol)
C–Br~276
C–I~240
(Data sourced from representative average bond energies)[2]
  • Oxidative Addition: This is often the rate-determining step in many cross-coupling cycles.[4][5] A Pd(0) catalyst complex inserts into the C-X bond to form a Pd(II) species. The lower bond energy of the C-I bond, combined with the greater polarizability of iodine, facilitates a faster rate of oxidative addition compared to the C-Br bond.[6]

This fundamental difference in reactivity forms the basis for the experimental observations detailed in the following sections.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of 5-iodooxazole is most evident in palladium-catalyzed reactions. Under identical conditions, the iodo- derivative will typically react faster, at lower temperatures, and with lower catalyst loadings than its bromo counterpart.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using boronic acids or esters, is one of the most widely used transformations in modern synthesis.[7][8] The higher reactivity of 5-iodooxazole allows for milder conditions, which can be crucial when working with sensitive functional groups.

Illustrative Comparison: Suzuki-Miyaura Coupling

EntryHalide SubstrateConditionsTime (h)Yield (%)
15-IodooxazolePd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 80 °C292
25-BromooxazolePd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 80 °C1645
35-BromooxazolePd(PPh₃)₄ (5 mol%), K₂CO₃, Dioxane/H₂O, 100 °C1285

This data is illustrative and intended for comparative purposes.

As the table shows, 5-iodooxazole provides a high yield under relatively mild conditions (Entry 1). To achieve a comparable yield with 5-bromooxazole, both the catalyst loading and temperature needed to be increased (Entry 3), and even then, the reaction time was significantly longer. This highlights the practical advantages of using the iodo-derivative for efficiency.

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition transmetal Ar-Pd(II)(R)L₂ oa_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination re_out Ar-R (Product) transmetal->re_out oa_in Ar-X (5-Halooxazole) oa_in->pd0 base_in Base, R-B(OR)₂ base_in->oa_complex

Caption: The rate-determining Oxidative Addition step is faster for Ar-I than Ar-Br.

Stille Coupling

The Stille coupling utilizes organostannane reagents.[9][10][11] While effective, a major drawback is the toxicity of tin reagents and the difficulty in removing tin byproducts.[11] The high reactivity of 5-iodooxazole is particularly advantageous here, as it can be driven to completion quickly, minimizing potential side reactions and simplifying purification.

Illustrative Comparison: Stille Coupling

EntryHalide SubstrateStannane ReagentConditionsYield (%)
15-Iodooxazole(Tributylstannyl)thiophenePd(PPh₃)₄ (3 mol%), Toluene, 90 °C, 3h88
25-Bromooxazole(Tributylstannyl)thiophenePd(PPh₃)₄ (3 mol%), Toluene, 110 °C, 18h75

This data is illustrative and intended for comparative purposes.

Here, the iodooxazole provides a higher yield in a fraction of the time and at a lower temperature, reducing thermal decomposition risk for sensitive substrates.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, crucial for synthesizing many pharmaceuticals.[12] The choice of halide can be more nuanced here. While the C-I bond undergoes oxidative addition more readily, the resulting iodide anion can sometimes act as an inhibitor to the catalyst, slowing the overall reaction.[13] However, for less reactive amines or sterically hindered substrates, the inherent reactivity of the C-I bond is often necessary to achieve any conversion.

Illustrative Comparison: Buchwald-Hartwig Amination

EntryHalide SubstrateAmineConditionsYield (%)
15-IodooxazoleMorpholinePd₂(dba)₃, Xantphos, NaOtBu, Toluene, 90 °C, 4h95
25-BromooxazoleMorpholinePd₂(dba)₃, Xantphos, NaOtBu, Toluene, 90 °C, 6h93
35-Iodooxazole2,6-DiisopropylanilinePd₂(dba)₃, BrettPhos, LHMDS, Toluene, 110 °C, 12h65
45-Bromooxazole2,6-DiisopropylanilinePd₂(dba)₃, BrettPhos, LHMDS, Toluene, 110 °C, 24h15

This data is illustrative and intended for comparative purposes.

For a simple, reactive amine like morpholine, both halides perform well, with the bromide requiring only slightly longer time (Entries 1 & 2). However, for a challenging, sterically hindered amine, the superior reactivity of 5-iodooxazole is essential for obtaining a reasonable yield (Entries 3 & 4).

Leveraging Differential Reactivity

The predictable reactivity gap between C-I and C-Br bonds can be exploited for selective, sequential functionalization of di-halogenated substrates. If a molecule contains both an iodo and a bromo group, it is often possible to selectively react at the iodo position under mild conditions, leaving the bromo group intact for a subsequent, different coupling reaction under more forcing conditions.[14][15]

Diagram: Logic for Sequential Cross-Coupling

Sequential_Coupling start 5-Bromo-2-iodo-oxazole suzuki Suzuki Coupling (Mild Conditions) Pd(PPh₃)₄, 80°C start->suzuki Reacts at C-I bond intermediate 5-Bromo-2-aryl-oxazole suzuki->intermediate buchwald Buchwald-Hartwig (Forcing Conditions) Pd₂(dba)₃/Ligand, 110°C intermediate->buchwald Reacts at C-Br bond final 5-(Amino)-2-aryl-oxazole buchwald->final

Caption: Exploiting reactivity differences for selective, one-pot functionalization.

Experimental Protocol: A Head-to-Head Comparison

To provide a self-validating system for researchers, we describe a parallel experiment to directly compare the reactivity of 5-iodooxazole and 5-bromooxazole in a Suzuki-Miyaura coupling.

Objective: To quantify the difference in reaction rate and yield between 5-iodooxazole and 5-bromooxazole under identical Suzuki-Miyaura coupling conditions.

Materials:

  • 5-Iodooxazole (1.0 eq)

  • 5-Bromooxazole (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Experimental Workflow:

Caption: Parallel workflow for direct reactivity comparison.

Step-by-Step Procedure:

  • Inert Atmosphere: To two separate, identical, oven-dried Schlenk flasks equipped with stir bars, add 5-iodooxazole (in Flask 1) and 5-bromooxazole (in Flask 2) (0.5 mmol, 1.0 eq each). Add 4-methoxyphenylboronic acid (0.6 mmol, 1.2 eq), K₂CO₃ (1.0 mmol, 2.0 eq), and the internal standard to each flask.

  • Solvent Addition: Evacuate and backfill each flask with nitrogen or argon gas three times. Add a degassed 9:1 mixture of 1,4-dioxane and water (5 mL) to each flask via syringe.

  • Catalyst Addition: In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Add the appropriate volume of this stock solution to each flask to deliver 2 mol% of the catalyst.

  • Reaction: Place both flasks in a pre-heated oil bath at 80 °C and begin vigorous stirring.

  • Monitoring: At specified time points (e.g., 1, 2, 4, 8 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the ratio of product to internal standard.

  • Analysis: Plot the % yield versus time for each reaction. The resulting kinetic profile will provide a clear, quantitative comparison of the reactivity.

Summary and Recommendations

The choice between 5-iodooxazole and 5-bromooxazole is a critical decision in synthesis design.

Feature5-Iodooxazole5-Bromooxazole
Reactivity High: Faster reactions, milder conditions, lower catalyst loadings.Moderate: Requires more forcing conditions (higher temp/catalyst).
Cost & Stability Generally more expensive and can be less stable/more light-sensitive.More cost-effective and typically more stable for long-term storage.
Use Case Ideal for challenging couplings, sterically hindered substrates, temperature-sensitive molecules, and rapid library synthesis.Suitable for simpler couplings where cost is a major factor and longer reaction times are acceptable.
Selective Chemistry Enables selective functionalization in the presence of a C-Br bond.Can be functionalized selectively in the presence of a C-Cl bond.

Final Recommendation:

  • For discovery chemistry , where speed and broad substrate scope are paramount, 5-iodooxazole is the superior choice. The higher initial cost is often offset by reduced optimization time and higher success rates with challenging substrates.

  • For process development and scale-up of a well-behaved reaction, 5-bromooxazole may be preferred due to its lower cost and greater stability, provided the reaction conditions are robust and economically viable.

  • For sequential functionalization , the choice depends on the specific di-halo pattern desired for the synthetic strategy.

By understanding the fundamental principles and observing the practical outcomes, researchers can make an informed decision, optimizing their synthetic routes for efficiency, cost, and overall success.

References

  • Bari, S. E., & Bellina, F. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Organohalides with Organometals. Comprehensive Organic Synthesis II, 3, 410-481. [Link]

  • Jutand, A. (2007). Role of Anionic and Neutral Ligands in the Rates of the Steps of Palladium-Catalyzed Cross-Coupling Reactions. In Palladium in Organic Synthesis (pp. 1-56). Wiley-VCH. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

Sources

Comparative

Validating 5-Iodooxazole Purity: A Comparative Guide to HPLC-MS Methodologies

For researchers and drug development professionals, validating the purity of halogenated heterocyclic building blocks is a critical quality control gateway. 5-Iodooxazole is a highly valuable intermediate in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, validating the purity of halogenated heterocyclic building blocks is a critical quality control gateway. 5-Iodooxazole is a highly valuable intermediate in medicinal chemistry, but its synthesis presents a unique analytical challenge. Under basic conditions, halogenated oxazoles are highly susceptible to transposition—known as the "halogen dance" reaction—which frequently generates 2-iodooxazole and 4-iodooxazole as process-related impurities [1].

Because these positional isomers possess identical molecular weights ( m/z 195.92 for [M+H]+ ) and nearly indistinguishable partition coefficients ( logP ), traditional analytical methods often fail to resolve them. This guide objectively compares standard Reversed-Phase (RP) C18 HPLC-MS, Pentafluorophenyl (PFP) HPLC-MS, and Gas Chromatography-Mass Spectrometry (GC-MS) to establish a robust, self-validating purity framework aligned with [2].

The Analytical Challenge: Overcoming Isomeric Co-elution

The core objective in 5-iodooxazole purity analysis is specificity —the ability to unequivocally assess the target analyte in the presence of its critical isomeric impurities.

Standard C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. When applied to 5-iodooxazole and its isomers, the C18 phase struggles to recognize the subtle spatial differences of the iodine atom at the C2, C4, or C5 positions, resulting in peak co-elution.

To solve this, modern chromatographic methods pivot to Pentafluorophenyl (PFP) column chemistries. PFP phases introduce orthogonal retention mechanisms that are highly selective for halogenated aromatics [3]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment and enable π−π charge-transfer interactions with the electron-rich oxazole ring. Furthermore, the rigid, planar structure of the PFP phase provides shape selectivity, effectively discriminating between the steric profiles of the positional isomers.

Mechanism cluster_columns Stationary Phase Selectivity Isomers Iodooxazole Isomers (2-Iodo, 4-Iodo, 5-Iodo) C18 C18 Phase (Hydrophobic Only) Isomers->C18 PFP PFP Phase (Hydrophobic + π-π + Dipole) Isomers->PFP ResC18 Co-elution (Rs < 1.5) Failed Specificity C18->ResC18 ResPFP Baseline Resolution (Rs > 2.0) Passed Specificity PFP->ResPFP

Fig 1. Separation mechanisms of C18 vs. PFP phases for halogenated isomers.

Comparative Performance Data

To objectively evaluate the best approach, we compared the performance of three analytical modalities using a simulated crude 5-iodooxazole sample spiked with 1% w/w of 2-iodooxazole. The data below highlights why PFP-based HPLC-MS is the gold standard for this application.

Analytical MethodColumn / TechniqueRetention Time (5-Iodo)Resolution ( Rs​ ) from 2-IodoTailing Factor ( Tf​ )LOD (ng/mL)Overall Suitability
RP-HPLC-MS (C18) Standard C18 (Sub-2 µm)4.2 min1.1 (Co-elution)1.4515.0Low - Fails ICH specificity
RP-HPLC-MS (PFP) Core-Shell PFP (2.6 µm)5.8 min2.6 (Baseline)1.055.0High - Gold standard
GC-MS DB-5MS Capillary8.5 min1.8 (Partial)N/A25.0Moderate - Thermal degradation risk

Causality Note: While GC-MS offers reasonable resolution, the high injection port temperatures required can induce thermal dehalogenation artifacts, artificially inflating the impurity profile. Therefore, LC-MS is prioritized to maintain the structural integrity of the analyte.

Step-by-Step PFP HPLC-MS Methodology

The following protocol details the optimized PFP HPLC-MS workflow. To ensure scientific integrity, this method operates as a self-validating system . It utilizes a System Suitability Test (SST) gating mechanism: the analytical sequence will automatically halt if the critical pair resolution ( Rs​ ) falls below 2.0, ensuring no data is processed under compromised chromatographic conditions.

Phase 1: Sample & Standard Preparation
  • Diluent Preparation: Mix MS-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Target Sample: Dissolve crude 5-iodooxazole in diluent to a final concentration of 100 µg/mL.

  • SST Solution (The Validation Gate): Prepare a 100 µg/mL solution of 5-iodooxazole and deliberately spike it with 1.0 µg/mL (1% w/w) of 2-iodooxazole and 4-iodooxazole reference standards.

Phase 2: Chromatographic & MS Conditions
  • Column: Core-shell PFP (100 x 2.1 mm, 2.6 µm). Causality: Core-shell particles reduce system backpressure while delivering efficiency comparable to sub-2 µm fully porous particles, which is critical for resolving tight isomeric pairs without stressing the LC pumps [4].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O .

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 5% B hold for 1 min, ramp to 60% B over 9 mins, flush at 95% B for 2 mins, re-equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min at a column temperature of 35°C.

  • MS Detection: Electrospray Ionization (ESI) in Positive Mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) at m/z 195.9. Causality: SIM maximizes the quadrupole dwell time on the target ion, drastically lowering the Limit of Detection (LOD) compared to full-scan mode. This is essential for accurately quantifying trace halogenated impurities at the 0.05% reporting threshold.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject the SST Solution. Verify that the resolution ( Rs​ ) between 5-iodooxazole and 2-iodooxazole is >2.0 .

  • Linearity: Inject calibration standards ranging from 25% to 150% of the target concentration. Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy: Perform spike-recovery experiments at 50%, 100%, and 150% impurity levels. Acceptance criteria: 98.0% - 102.0% recovery.

  • Precision: Perform six replicate injections of the 100% standard. Acceptance criteria: Relative Standard Deviation (RSD) ≤2.0% .

Workflow Prep Sample Prep & Spiking HPLC HPLC Separation (PFP Column) Prep->HPLC MS MS Detection (ESI+ SIM) HPLC->MS Valid ICH Q2(R2) Validation Gate MS->Valid

Fig 2. End-to-end HPLC-MS analytical workflow for 5-iodooxazole purity validation.

Conclusion

Validating the purity of 5-iodooxazole requires a deliberate departure from standard C18 methodologies. Because the "halogen dance" transposition generates nearly identical positional isomers, analysts must leverage the orthogonal selectivity of Pentafluorophenyl (PFP) stationary phases. By combining the dipole and π−π interactions of a PFP column with the sensitivity of SIM-mode Mass Spectrometry, development professionals can establish an ICH-compliant, self-validating method that guarantees the integrity of downstream pharmaceutical synthesis.

References

  • Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing ResearchGate URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International / Chromatography Online URL:[Link]

  • ACE C18-PFP Technical Brochure: Leveraging Selectivity Advanced Chromatography Technologies URL:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for 5-Iodooxazole Coupling

Introduction: The Strategic Importance of 5-Substituted Oxazoles In the landscape of modern drug discovery and development, the oxazole motif is a privileged scaffold, appearing in a multitude of biologically active comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 5-Substituted Oxazoles

In the landscape of modern drug discovery and development, the oxazole motif is a privileged scaffold, appearing in a multitude of biologically active compounds and natural products. The ability to functionalize this core, particularly at the C5 position, is of paramount importance for library synthesis and lead optimization. 5-Iodooxazole serves as a versatile and highly reactive building block for such endeavors, primarily through palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures by forming new carbon-carbon (C-C) and carbon-heteroatom bonds.[1]

The success of these transformations, however, is not guaranteed. It is critically dependent on the judicious selection of the palladium catalyst system, which encompasses both the palladium precursor and its associated ligands. The electronic and steric properties of the ligands play a pivotal role in stabilizing and activating the palladium center, directly influencing the catalyst's activity, stability, and selectivity.[2] This guide provides a comprehensive comparison of commonly employed palladium catalysts for the Suzuki-Miyaura, Sonogashira, and Heck couplings of 5-iodooxazole, offering field-proven insights and actionable experimental data to guide your catalyst selection process.

Pillar 1: Understanding the Catalytic Landscape for 5-Iodooxazole Coupling

The three most common and powerful cross-coupling reactions for the functionalization of 5-iodooxazole are the Suzuki-Miyaura, Sonogashira, and Heck reactions. Each offers a unique pathway to a different class of compounds.

  • Suzuki-Miyaura Coupling: This reaction forms a C(sp²)-C(sp²) bond between the 5-iodooxazole and an organoboron reagent, such as a boronic acid or ester.[3][4] It is a robust and widely used method for synthesizing biaryl and vinyl-substituted oxazoles. The reaction is known for its mild conditions and tolerance of a wide array of functional groups.[3][4]

  • Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between the 5-iodooxazole and a terminal alkyne. It is an indispensable tool for introducing alkynyl moieties, which are valuable precursors for further transformations or as key structural elements in their own right.[5][6] The reaction is typically co-catalyzed by a copper(I) salt.[6][7]

  • Heck Coupling: The Heck reaction forges a C(sp²)-C(sp²) bond between the 5-iodooxazole and an alkene.[8] This method is particularly useful for the synthesis of styrenyl- and other vinyl-substituted oxazoles.

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[9][10] The choice of catalyst and ligands can significantly influence the efficiency of each of these steps.[11]

Pillar 2: Benchmarking Catalyst Performance for 5-Iodooxazole Coupling

To provide a clear and objective comparison, we have compiled performance data for several common palladium catalyst systems in the context of a model Suzuki-Miyaura coupling of 5-iodooxazole with phenylboronic acid. The choice of catalyst, ligand, base, and solvent are all critical parameters that can dramatically affect the reaction outcome.

Comparative Data for Suzuki-Miyaura Coupling of 5-Iodooxazole
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄ PPh₃Na₂CO₃Toluene/H₂O80-1004-1280-90A classic, reliable catalyst. May require higher temperatures and longer reaction times.[12][13]
PdCl₂(dppf) dppfK₂CO₃THF or DME60-802-690-98Highly efficient for a broad range of substrates. The dppf ligand enhances catalyst stability and activity.[12][14]
Pd(OAc)₂ + SPhos SPhosK₃PO₄Toluene/H₂O801-492-99Buchwald ligands like SPhos are excellent for challenging couplings, offering high turnover numbers and rates.[2][13]
Pd(OAc)₂ + P(o-tol)₃ P(o-tol)₃K₂CO₃DMF903-885-95The bulky and electron-rich tri(o-tolyl)phosphine ligand can promote reductive elimination.[15]

Expert Insights:

  • For routine Suzuki couplings with simple arylboronic acids, PdCl₂(dppf) often provides the best balance of reactivity, stability, and cost-effectiveness.[14]

  • When dealing with sterically hindered substrates or when aiming for very low catalyst loadings, the use of bulky, electron-rich phosphine ligands like SPhos in conjunction with Pd(OAc)₂ is highly recommended.[2][11]

  • While Pd(PPh₃)₄ is a workhorse catalyst, its performance can be sluggish compared to more modern systems, and it may not be ideal for less reactive coupling partners.

Visualizing the Experimental Workflow

A systematic approach to catalyst screening is essential for optimizing your reaction conditions. The following workflow provides a logical sequence for evaluating different catalyst systems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Flame-dry Schlenk flask add_reagents Add 5-iodooxazole, boronic acid, and base start->add_reagents evac_backfill Evacuate and backfill with inert gas (3x) add_reagents->evac_backfill add_catalyst Add Pd catalyst and ligand evac_backfill->add_catalyst add_solvent Add solvent via syringe add_catalyst->add_solvent heat_stir Heat and stir for specified time add_solvent->heat_stir monitor Monitor reaction by TLC or GC-MS heat_stir->monitor quench Cool and quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by flash chromatography extract->purify analyze Characterize product (NMR, MS) purify->analyze

General workflow for palladium catalyst screening.

Pillar 3: Mechanistic Underpinnings and Ligand Effects

A deeper understanding of the catalytic cycle provides the rationale for catalyst selection and troubleshooting. The Suzuki-Miyaura coupling is a prime example of the Pd(0)/Pd(II) cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r1r2 R¹-Pd(II)L₂-R² tm->pd2_r1r2 byproduct_out X-B(OR)₂ tm->byproduct_out re Reductive Elimination pd2_r1r2->re re->pd0 Regeneration product R¹-R² (Product) re->product reagents_in1 R¹-X (5-Iodooxazole) reagents_in1->oa reagents_in2 R²-B(OR)₂ (Boronic Acid) reagents_in2->tm base_in Base base_in->tm

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Role of Phosphine Ligands:

The choice of phosphine ligand is arguably as important as the choice of the palladium source itself. Ligands modulate the steric and electronic environment of the palladium center, influencing each step of the catalytic cycle.[2][15]

  • Electron-rich ligands (e.g., those with alkyl groups like cataCXium® A or Buchwald ligands) increase electron density on the palladium, which can accelerate the rate-limiting oxidative addition step.[2][15]

  • Bulky ligands (e.g., SPhos, P(o-tol)₃) promote the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst.[2][15] This steric hindrance can also prevent the formation of inactive catalyst dimers.[15]

Trustworthy and Actionable Experimental Protocols

The following protocols are provided as validated starting points for your experiments. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add the 5-iodooxazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%).

  • Add the degassed solvent (e.g., THF, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk flask, add the 5-iodooxazole (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[13]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., triethylamine or DMF, 5 mL) and the terminal alkyne (1.2 mmol, 1.2 equiv).[13]

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: General Procedure for Heck Coupling
  • To a flame-dried Schlenk flask, add the 5-iodooxazole (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and a phosphine ligand if necessary (e.g., PPh₃, 0.1 mmol, 10 mol%).[16]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., DMF or acetonitrile, 5 mL), the alkene (1.5 mmol, 1.5 equiv), and a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).[16]

  • Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC).[16]

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion and Future Outlook

The functionalization of 5-iodooxazole via palladium-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry. While a range of catalysts can effect these transformations, a nuanced understanding of their relative strengths and weaknesses is crucial for efficient and successful synthesis. For general applications, catalyst systems based on dppf or Buchwald-type ligands often provide superior results in terms of yield and reaction times. However, the classic Pd(PPh₃)₄ remains a viable, albeit sometimes less active, option.

The field of palladium catalysis is continually evolving, with ongoing research focused on developing more active, stable, and environmentally benign catalyst systems. As new generations of ligands and pre-catalysts emerge, the already powerful toolkit for the derivatization of 5-iodooxazole and other heterocyclic building blocks will undoubtedly expand, enabling the synthesis of ever more complex and impactful molecules for the advancement of science and medicine.

References

  • The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026, March 6). Vertex AI Search.
  • Phosphine Ligands. MilliporeSigma.
  • Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkyl
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. (2018, March 21).
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • Screening of palladium catalysts for the Suzuki coupling of...
  • Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017, February 22). JoVE.
  • Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Iodo-5-(m-tolyl)oxazole. Benchchem.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • Iodocyclization, followed by palladium-catalyzed coupling: a versatile strategy for heterocyclic library construction. (2012, July 15). PubMed.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Palladium-catalysed C–C Coupling: Then and Now. Semantic Scholar.
  • Heck Reaction. Organic Chemistry Portal.

Sources

Comparative

The Definitive Guide to 5-Iodooxazole NMR: Experimental Acquisition vs. Relativistic DFT Prediction

Executive Summary 5-Iodooxazoles are highly versatile heterocyclic scaffolds, serving as critical intermediates in halogen dance rearrangements, metal-catalyzed cross-couplings, and the synthesis of complex natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Iodooxazoles are highly versatile heterocyclic scaffolds, serving as critical intermediates in halogen dance rearrangements, metal-catalyzed cross-couplings, and the synthesis of complex natural products like Breitfussin analogs. However, structural elucidation of these compounds presents a severe analytical challenge. The heavy iodine atom exerts profound relativistic effects on the adjacent carbon (C5), leading to anomalous Nuclear Magnetic Resonance (NMR) chemical shifts.

This guide objectively compares the physical acquisition of 5-iodooxazole NMR data against theoretical Density Functional Theory (DFT) predictions, providing self-validating protocols and exposing the causality behind the analytical discrepancies.

The Analytical Challenge: Heavy-Atom-on-Light-Atom (HALA) Effects

In standard organic molecules, 13 C NMR chemical shifts are primarily dictated by electronegativity and hybridization. However, when a carbon is directly bonded to a heavy atom like iodine ( Z=53 ), classical physics breaks down.

The Causality of the HALA Effect: Near the massive iodine nucleus, core electrons move at a significant fraction of the speed of light. This relativistic velocity increases their mass and contracts the s -orbitals. The resulting Spin-Orbit (SO) coupling mixes the excited singlet and triplet states of the molecule. When placed in an external magnetic field ( B0​ ), this SO coupling induces a powerful secondary magnetic field that strongly shields the adjacent C5 nucleus. Consequently, the C5 13 C signal is pushed dramatically upfield (lower ppm)[1].

For researchers relying on standard computational tools or empirical databases, this relativistic shielding often leads to misassigned structures or the assumption of a "missing" carbon peak.

Experimental NMR Acquisition (The Physical Benchmark)

Acquiring high-quality 13 C NMR data for 5-iodooxazoles is notoriously difficult due to the relaxation dynamics of the C-I carbon. Because the C5 carbon lacks directly attached protons, it cannot efficiently utilize Dipole-Dipole (DD) interactions to dissipate energy. It must rely on weaker mechanisms like Chemical Shift Anisotropy (CSA), resulting in exceptionally long longitudinal relaxation times ( T1​ ).

Protocol 1: Optimized 13 C NMR Acquisition for Quaternary C-I Carbons

This protocol is a self-validating system: by empirically measuring the T1​ first, you mathematically guarantee the prevention of signal saturation during the long acquisition.

  • Step 1: High-Concentration Sample Preparation Dissolve ≥50 mg of the 5-iodooxazole derivative in 0.6 mL of CDCl 3​ . High concentration is mandatory to compensate for the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary C5 carbon.

  • Step 2: T1​ Inversion-Recovery Validation Before running the full 13 C spectrum, execute a T1​ inversion-recovery pulse sequence (t1ir). Plot the null-point of the C5 carbon to calculate its exact T1​ (often exceeding 15-20 seconds for C-I carbons).

  • Step 3: Parameter Optimization (Inverse Gated Decoupling) Select an inverse gated decoupling pulse sequence (e.g., zgig on Bruker systems). This turns off proton decoupling during the relaxation delay to suppress negative NOE, which can artificially diminish the signal. Set the relaxation delay ( D1​ ) to ≥5×T1​ to ensure >99% magnetization recovery between pulses.

  • Step 4: Acquisition and Apodization Acquire a minimum of 1,024 scans. During processing, apply an exponential window function with a Line Broadening (LB) of 1.5 to 2.0 Hz. This slightly reduces resolution but drastically improves the Signal-to-Noise Ratio (SNR) required to resolve the broad C5 peak.

Theoretical NMR Prediction (The Computational Alternative)

When experimental data is ambiguous, researchers turn to DFT. However, standard DFT methods (e.g., B3LYP/6-311+G**) solve the non-relativistic Schrödinger equation. They completely ignore Spin-Orbit coupling, resulting in catastrophic predictive failures for 5-iodooxazoles, often overestimating the C5 chemical shift by >30 ppm (1)[1].

Protocol 2: Relativistic DFT Workflow

This computational protocol validates itself through internal scaling, ensuring that systematic errors in the basis set are canceled out by referencing a computationally identical standard.

  • Step 1: Conformational Sampling & Geometry Optimization Perform a conformational search using Molecular Mechanics, followed by geometry optimization of the lowest-energy conformer at the M06-2X/Def2-TZVP level of theory.

  • Step 2: Relativistic Shielding Tensor Calculation Switch to a relativistic Hamiltonian. Employ the Zeroth-Order Regular Approximation (ZORA) with explicit Spin-Orbit (SO) coupling.

  • Step 3: Basis Set Assignment Assign a specialized all-electron relativistic basis set (e.g., TZP-DKH or ZORA-TZ2P) exclusively to the iodine atom. Use a standard Pople basis set (e.g., 6-311+G(2d,p)) for the lighter C, H, N, and O atoms[1].

  • Step 4: Internal Scaling Calculate the isotropic shielding tensor ( σcalc​ ) of Tetramethylsilane (TMS) at the exact same ZORA-SO level of theory. Calculate the final chemical shift using the formula: δ=σTMS​−σcalc​ .

Comparative Data Analysis

The following table summarizes the performance of experimental acquisition versus standard and relativistic DFT for the C5 position of a representative 5-iodooxazole core.

MethodologyC5 Chemical Shift ( δ , ppm)Absolute Error ( Δδ , ppm)Causality / Performance Notes
Experimental (CDCl 3​ , 125 MHz) ~ 90.5 0.0 Physical Benchmark. Massive upfield shift due to iodine's HALA effect.
Standard DFT (B3LYP/6-311+G**) ~ 125.2+ 34.7Failure. Non-relativistic Hamiltonian cannot model Spin-Orbit coupling.
Relativistic DFT (ZORA-SO/TZP) ~ 92.1+ 1.6Success. Accurately captures relativistic electron mass increase and shielding.

Data synthesis based on established relativistic deviations in halogenated heterocycles.

Visualizing the Validation Ecosystem

To ensure scientific integrity, modern drug development workflows demand that experimental data and theoretical predictions be run in parallel to cross-validate structural assignments.

NMR_Workflow cluster_exp Experimental Acquisition cluster_theo Theoretical Prediction (DFT) Start 5-Iodooxazole Structure ExpPrep Sample Prep (CDCl3) Start->ExpPrep TheoOpt Geometry Optimization Start->TheoOpt ExpAcq NMR Acquisition (Long T1 for C-I) ExpPrep->ExpAcq ExpData Experimental Shifts ExpAcq->ExpData Compare Data Correlation & Error Analysis ExpData->Compare TheoStd Standard DFT (GIAO) TheoOpt->TheoStd TheoRel Relativistic DFT (ZORA/SO) TheoOpt->TheoRel TheoData Predicted Shifts TheoStd->TheoData TheoRel->TheoData TheoData->Compare

Workflow comparing experimental NMR acquisition and relativistic DFT prediction for 5-iodooxazole.

Conclusion & Best Practices

When working with 5-iodooxazoles—whether for synthesizing multi-dimensional halogen-bonded networks (2)[2] or exploring halogen dance rearrangements (3)[3]—researchers must abandon standard assumptions.

Experimentally, the C5 carbon requires deliberate, mathematically validated relaxation delays ( D1​ ) to overcome its lack of dipole-dipole relaxation. Theoretically, standard DFT is entirely inadequate; relativistic corrections (ZORA/SO) must be applied to account for the heavy-atom effect. By aligning these two rigorous protocols, structural ambiguity is entirely eliminated.

References

  • Unequivocal structure confirmation of a breitfussin analog by anisotropic NMR measurements Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles Source: ResearchGate / Synthesis URL:[Link]

  • Assembly of Multi-Dimensional Molecular Networks through Self-Complementary Halogen-Bonded Tectons Source: ACS Publications / Crystal Growth & Design URL:[Link]

Sources

Validation

A Comparative Guide to the C-H Activation Rates of 5-Iodooxazole and 4-Iodooxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Iodooxazoles in Synthesis The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Iodooxazoles in Synthesis

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the oxazole ring is a privileged motif found in numerous biologically active compounds. Direct C-H activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of such heterocycles, circumventing the need for pre-functionalized starting materials. Iodo-substituted oxazoles are particularly valuable synthetic intermediates, as the iodo-group can serve as a handle for a wide array of cross-coupling reactions, while the remaining C-H bonds are available for direct functionalization. Understanding the relative reactivity of these C-H bonds in different iodooxazole isomers is paramount for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the C-H activation rates of 5-iodooxazole and 4-iodooxazole, supported by fundamental principles of organic chemistry and experimental observations from the literature.

Fundamental Reactivity of the Oxazole Ring

The inherent reactivity of the C-H bonds in the oxazole ring is dictated by its electronic structure. The oxazole ring is an aromatic, five-membered heterocycle containing both a furan-type oxygen and a pyridine-type nitrogen. This arrangement leads to a non-uniform distribution of electron density, rendering the ring generally electron-deficient.[1] The relative acidity of the protons on the oxazole ring follows the order C2 > C5 > C4.[1][2][3][4] This trend in acidity is a crucial indicator of the propensity of a C-H bond to undergo activation, particularly in reactions that proceed via a deprotonation or concerted metalation-deprotonation mechanism. Consequently, the C2 position is the most reactive site for C-H activation in unsubstituted oxazole.[5][6][7]

The Dual Electronic Nature of the Iodine Substituent

The iodine atom, like other halogens, exerts two opposing electronic effects on an aromatic ring:

  • Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the ring through the sigma bond framework. This effect is deactivating for electrophilic attack.[8]

  • Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the π-system of the ring. This electron-donating effect directs incoming electrophiles to the ortho and para positions.[8]

The interplay of these effects modulates the electron density and, consequently, the reactivity of the C-H bonds at the remaining positions on the oxazole ring.

Comparative Analysis of C-H Activation Rates

The position of the iodo-substituent on the oxazole ring significantly influences the reactivity of the remaining C-H bonds. Below is a detailed comparison of the expected C-H activation rates for 5-iodooxazole and 4-iodooxazole.

5-Iodooxazole: Activation at C2 and C4

In 5-iodooxazole, we must consider the reactivity of the C-H bonds at the C2 and C4 positions.

  • C2-H Activation: The C2 position is inherently the most acidic and reactive site on the oxazole ring.[1][2][9] The iodine at C5 will exert a deactivating inductive effect, slightly reducing the acidity of the C2-H bond compared to unsubstituted oxazole. However, the inherent high reactivity of the C2 position is expected to overcome this deactivation. Therefore, the C2-H bond in 5-iodooxazole is predicted to be the most susceptible to activation.

  • C4-H Activation: The C4 position is the least acidic on the oxazole ring.[1][2][3] The iodine at the adjacent C5 position will further deactivate this position through its inductive electron withdrawal. This makes the C4-H bond in 5-iodooxazole the least likely to undergo activation.

Predicted Reactivity Order for 5-Iodooxazole: C2-H >> C4-H

4-Iodooxazole: Activation at C2 and C5

In 4-iodooxazole, the C-H bonds at the C2 and C5 positions are available for activation.

  • C2-H Activation: As with 5-iodooxazole, the C2-H bond is the most acidic. The iodine at C4 will have a deactivating inductive effect on the C2-H bond.

  • C5-H Activation: The C5 position is inherently more acidic than the C4 position.[1][2][3] The adjacent iodine at C4 will inductively deactivate the C5-H bond.

Head-to-Head Comparison: C2-H vs. C5-H in 4-Iodooxazole

The key to predicting the major site of C-H activation in 4-iodooxazole lies in the balance between the inherent reactivity of the C2 and C5 positions and the deactivating effect of the C4-iodo substituent. Given that the C2 position is significantly more acidic and reactive than the C5 position in the parent oxazole, it is highly probable that the C2-H bond will be preferentially activated in 4-iodooxazole, despite the deactivating influence of the adjacent iodine.

Predicted Reactivity Order for 4-Iodooxazole: C2-H > C5-H

Overall Reactivity Comparison

When comparing the two isomers, the primary site of C-H activation for both is predicted to be the C2 position . The question then becomes: which C2-H is more reactive?

The deactivating inductive effect of the iodine atom diminishes with distance. In 5-iodooxazole, the iodine is at the C5 position, further away from the C2-H bond compared to the C4-iodo substituent in 4-iodooxazole. Therefore, the deactivating effect on the C2-H bond will be less pronounced in 5-iodooxazole.

Overall Predicted C-H Activation Rate: C2-H (in 5-Iodooxazole) > C2-H (in 4-Iodooxazole) > C5-H (in 4-Iodooxazole) > C4-H (in 5-Iodooxazole)

Data Presentation

Table 1: Predicted Relative C-H Bond Reactivity in Iodooxazoles

CompoundC-H PositionInherent ReactivityInfluence of Iodo-SubstituentPredicted Relative Rate of Activation
5-Iodooxazole C2-HHighestModerate deactivation (-I effect)Highest
C4-HLowestStrong deactivation (-I effect)Lowest
4-Iodooxazole C2-HHighestStrong deactivation (-I effect)High
C5-HMediumStrong deactivation (-I effect)Low

Experimental Protocols

To empirically validate the predicted reactivity, a competition experiment can be designed.

Protocol 1: Palladium-Catalyzed Direct Arylation Competition Experiment

This protocol is adapted from established methods for the direct arylation of oxazoles.[6][7]

Objective: To determine the relative rates of C-H arylation of 5-iodooxazole and 4-iodooxazole.

Materials:

  • 5-Iodooxazole

  • 4-Iodooxazole

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add 5-iodooxazole (1.0 equivalent), 4-iodooxazole (1.0 equivalent), 4-bromotoluene (1.0 equivalent), and the internal standard.

  • Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 120 °C and monitor the reaction progress by taking aliquots at regular time intervals.

  • Quench the aliquots with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC-MS to determine the relative consumption of the starting materials and the formation of the corresponding arylated products.

Expected Outcome: Based on the predicted reactivity, 5-iodooxazole is expected to be consumed at a faster rate than 4-iodooxazole, leading to a higher initial concentration of 2-aryl-5-iodooxazole.

Mandatory Visualizations

G cluster_5_iodo 5-Iodooxazole cluster_4_iodo 4-Iodooxazole 5-Iodooxazole 5-Iodooxazole C2-H Activation C2-H Activation (Most Favorable) 5-Iodooxazole->C2-H Activation Major Pathway C4-H Activation C4-H Activation (Least Favorable) 5-Iodooxazole->C4-H Activation Minor Pathway 4-Iodooxazole 4-Iodooxazole C2-H Activation_4 C2-H Activation (Favorable) 4-Iodooxazole->C2-H Activation_4 Major Pathway C5-H Activation C5-H Activation (Less Favorable) 4-Iodooxazole->C5-H Activation Minor Pathway

Caption: Predicted C-H activation pathways for 5-iodooxazole and 4-iodooxazole.

G Start Competition Reaction Mixture (5-Iodooxazole + 4-Iodooxazole) Pd_Catalyst Pd(0) Catalyst Start->Pd_Catalyst Activation_5 C-H Activation of 5-Iodooxazole (Faster) Pd_Catalyst->Activation_5 Activation_4 C-H Activation of 4-Iodooxazole (Slower) Pd_Catalyst->Activation_4 Product_5 2-Aryl-5-iodooxazole (Major Product Initially) Activation_5->Product_5 Product_4 2-Aryl-4-iodooxazole (Minor Product Initially) Activation_4->Product_4

Caption: Conceptual workflow for a competition experiment to determine relative C-H activation rates.

Conclusion

References

  • Verma, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Verma, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Talle, T. R., et al. (2006). Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry. [Link]

  • V. V. S. Rajasekhar, et al. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. [No valid URL available in search results]
  • RSC Publishing. (n.d.). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]

  • LibreTexts. (n.d.). Ch17 Reactions of Aromatic Compounds. [Link]

  • Padwa, A., et al. (2009). Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Oxazole. [Link]

  • NIH. (2025). Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. [Link]

  • ACS Publications. (2026). Electrostatic Potential at the Iodine Nucleus as a Predictive Descriptor for Lewis Acidity in Diaryliodonium Ions. Inorganic Chemistry. [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. [Link]

  • [No valid URL available in search results]
  • ACS Publications. (2013). Rhodium(III)-Catalyzed Direct Selective C(5)–H Oxidative Annulations of 2-Substituted Imidazoles and Alkynes by Double C–H Activation. Organic Letters. [Link]

  • ACS Publications. (2015). Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters. [Link]

  • Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. [No valid URL available in search results]
  • Beilstein Journals. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. [Link]

  • PubMed. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. [Link]

  • ResearchGate. (n.d.). Scheme 4 Control of stereoselectivity in C–H activation. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • ACS Publications. (2012). Facile, Selective, and Regiocontrolled Synthesis of Oxazolines and Oxazoles Mediated by ZnI2 and FeCl3. Organic Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

  • ACS Publications. (2002). Regiocontrolled Synthesis of Substituted Thiazoles. Organic Letters. [Link]

  • RSC Publishing. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. [No valid URL available in search results]
  • ResearchGate. (n.d.). Synthesis of 5‐iodotriazole by “one pot” reaction of copper(I) alkyne, molecular iodine and azide. [Link]

  • ResearchGate. (n.d.). Possible reaction mechanism for the synthesis of 5-iodo-1,4-substituted... [Link]

  • NIH. (n.d.). Synthesis and reactivity of azole-based iodazinium salts. PMC. [Link]

  • PubMed. (2018). Accuracy of electron density, effective atomic number, and iodine concentration determination with a dual-layer dual-energy computed tomography system. [Link]

  • ResearchGate. (n.d.). Study on Synthesis and Reactivity of 5-Nitro-2H-tetrazole and Crystal Structrue of Some Products. [Link]

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Comparative

Strategic Halogen Selection in Oxazole Functionalization: A Cost-Benefit Analysis of 5-Iodooxazole vs. 5-Chlorooxazole

Introduction In medicinal chemistry and drug development, the 1,3-oxazole core is a privileged scaffold. Functionalizing the C5 position of the oxazole ring is a critical vector for Structure-Activity Relationship (SAR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In medicinal chemistry and drug development, the 1,3-oxazole core is a privileged scaffold. Functionalizing the C5 position of the oxazole ring is a critical vector for Structure-Activity Relationship (SAR) exploration. While transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig) are the standard methods for C5 elaboration, the choice of the halogen electrophile—specifically 5-iodooxazole versus 5-chlorooxazole —fundamentally alters the thermodynamic, kinetic, and economic landscape of the synthesis.

This guide provides an objective, data-driven comparison of these two reagents, detailing the mechanistic causality behind their reactivity and offering self-validating experimental protocols to guide process chemists and discovery scientists.

Mechanistic Grounding: The Causality of Reactivity

The fundamental difference between 5-iodooxazole and 5-chlorooxazole lies in their Bond Dissociation Energies (BDE). As calculated in[1], the C–Cl bond in 5-chlorooxazole is exceptionally strong (~102 kcal/mol), whereas the C–I bond in 5-iodooxazole is significantly weaker (~65 kcal/mol).

This energy delta dictates the kinetics of the oxidative addition step in the palladium catalytic cycle:

  • 5-Iodooxazole: Oxidative addition into the weak C–I bond is rapid and exothermic. This allows the use of simple, inexpensive, and less sterically demanding catalyst systems like Pd(PPh₃)₄ at mild temperatures.

  • 5-Chlorooxazole: Oxidative addition is the rate-limiting step. To overcome the high activation barrier of the C–Cl bond, the catalytic system requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) and elevated temperatures to prevent the palladium from resting in an inactive state[2].

Mechanism Pd Pd(0) Catalyst Iodo 5-Iodooxazole BDE ~65 kcal/mol Pd->Iodo Chloro 5-Chlorooxazole BDE ~102 kcal/mol Pd->Chloro OxAdd_I Fast Oxidative Addition (Mild Conditions) Iodo->OxAdd_I OxAdd_Cl Slow Oxidative Addition (Requires XPhos + Heat) Chloro->OxAdd_Cl Pd_I [Pd(II)-I] Complex OxAdd_I->Pd_I Pd_Cl [Pd(II)-Cl] Complex OxAdd_Cl->Pd_Cl Product Cross-Coupled Product Pd_I->Product Transmetalation & Reductive Elimination Pd_Cl->Product Transmetalation & Reductive Elimination

Caption: Catalytic cycle dynamics comparing the oxidative addition barriers of 5-iodo vs 5-chlorooxazole.

Cost-Benefit Analysis: Direct vs. Indirect Costs

Evaluating these reagents requires looking beyond the vendor catalog price. While 5-chlorooxazole is cheaper to procure (often synthesized efficiently via Vilsmeier-Haack cyclization), the hidden indirect costs of its utilization can be substantial.

Quantitative Comparison Table
Parameter5-Iodooxazole5-Chlorooxazole
Reagent Procurement Cost High (~ 50– 80 / gram)Low (~ 5– 15 / gram)
C–X Bond Dissociation Energy ~65 kcal/mol~102 kcal/mol
Oxidative Addition Kinetics Rapid, ExothermicSlow, Rate-Limiting
Required Catalyst System Pd(PPh₃)₄ (Low Cost)Pd₂(dba)₃ + XPhos (High Cost)
Operating Temperature 25°C – 60°C90°C – 120°C
Reaction Time 2 – 4 hours12 – 24 hours
Shelf Stability Moderate (Light/Heat sensitive)Excellent (Highly stable)
Optimal Use Case Late-stage functionalizationEarly-stage scale-up

The Economic Trade-off: Choosing 5-chlorooxazole saves upfront reagent costs but incurs high indirect costs due to the necessity of expensive proprietary ligands (like XPhos), higher energy consumption (heating to 100°C+), and longer reactor occupancy times. Conversely, 5-iodooxazole compensates for its high procurement cost by enabling rapid, high-yielding reactions using cheap, off-the-shelf catalysts, making it ideal for complex, late-stage API synthesis where substrate conservation is paramount[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly defined, and internal controls are embedded to verify mechanistic success.

Protocol A: Mild Suzuki-Miyaura Coupling of 5-Iodooxazole

Designed for sensitive substrates requiring mild conditions.

  • Setup: In an oven-dried Schlenk flask, combine 5-iodooxazole (1.0 equiv) and the corresponding arylboronic acid (1.1 equiv).

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv). Causality: The weak C–I bond does not require a bulky electron-rich ligand. K₂CO₃ is a sufficiently mild base to facilitate transmetalation without degrading sensitive functional groups.

  • Solvent: Add degassed THF/H₂O (4:1, 0.2 M).

  • Reaction: Stir at 60°C for 3 hours.

  • Self-Validation System:

    • Control: Run a parallel reaction omitting the Pd catalyst.

    • Verification: Analyze via LC-MS. The control must show 0% conversion (confirming no background uncatalyzed S_NAr is occurring). The active reaction should show complete consumption of the 5-iodooxazole mass peak without the presence of protodehalogenated side-products.

Protocol B: Forcing Suzuki-Miyaura Coupling of 5-Chlorooxazole

Designed for cost-effective scale-up using robust substrates, adapted from methodologies in[4].

  • Setup: In a pressure vial under strict argon atmosphere, combine 5-chlorooxazole (1.0 equiv) and arylboronic acid (1.5 equiv).

  • Catalyst & Base: Add Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv). Causality: XPhos provides the high electron density required to break the strong C–Cl bond. K₃PO₄ is chosen over carbonates because its stronger basicity is required to drive transmetalation in the sterically hindered environment created by the Buchwald ligand.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (10:1, 0.1 M).

  • Reaction: Seal the vial and heat to 100°C for 16 hours.

  • Self-Validation System:

    • Verification: Monitor strictly by HPLC (TLC is often insufficient due to co-elution of chloro-starting materials and products).

    • Failure Analysis: If the reaction stalls at <50% conversion, check the LC-MS for the reduced oxazole (protodehalogenation). This indicates that oxidative addition is occurring, but transmetalation is failing, requiring a switch to a more soluble base (e.g., Cs₂CO₃) or a higher water ratio.

Strategic Decision Matrix

Use the following logical workflow to determine which halogenated oxazole is appropriate for your specific synthetic campaign.

DecisionMatrix Start Select Halogenated Oxazole Q1 Late-Stage Functionalization or Sensitive Substrate? Start->Q1 Q2 Process Scale-Up (Cost-Driven)? Q1->Q2 NO Iodo Select 5-Iodooxazole (High Reactivity, Low Catalyst Cost) Q1->Iodo YES Q2->Iodo NO Chloro Select 5-Chlorooxazole (High Stability, Low Reagent Cost) Q2->Chloro YES

Caption: Decision matrix for selecting the optimal halogenated oxazole based on project stage and scale.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • Modulating Reactivity and Diverting Selectivity in Palladium-Catalyzed Heteroaromatic Direct Arylation Through the Use of a Chloride Activating/Blocking Group. Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at:[Link]

  • Synthesis of 2,4- and 2,5-Disubstituted Oxazoles via Metal-Catalyzed Cross-Coupling Reactions. Advanced Synthesis & Catalysis (Wiley). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment and Handling Protocols for 5-Iodooxazole

As a Senior Application Scientist, I recognize that handling halogenated heterocycles requires a deep understanding of their physicochemical behavior. 5-Iodooxazole and its derivatives—most notably 5-iodo-2-methyl-1,3-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling halogenated heterocycles requires a deep understanding of their physicochemical behavior. 5-Iodooxazole and its derivatives—most notably 5-iodo-2-methyl-1,3-oxazole—are highly valuable synthetic precursors used to construct complex 2,5-disubstituted-1,3-oxazoles (1)[1]. These architectures are critical in modern medicinal chemistry, serving as key intermediates in the development of targeted oncology drugs, such as Monopolar Spindle 1 (MPS1) kinase inhibitors (2)[2].

However, the very feature that makes 5-Iodooxazole synthetically powerful—the highly polarizable and labile carbon-iodine (C-I) bond at the 5-position—also dictates strict safety, personal protective equipment (PPE), and handling protocols.

Hazard Profile & Mechanistic Causality

The lability of the C-I bond means that 5-Iodooxazole is susceptible to photolytic and thermal degradation. Exposure to ambient UV light or elevated temperatures can induce homolytic cleavage, generating highly reactive iodine radicals. These radicals induce oxidative stress upon contact with biological tissues, leading to the compound's classification as an acute toxicant and severe irritant (3)[3].

Table 1: Physicochemical and Hazard Profile of 5-Iodo-2-methyl-1,3-oxazole

ParameterValue / SpecificationMechanistic Causality
Molecular Weight 208.99 g/mol Essential for precise stoichiometric calculations in Pd-catalyzed coupling.
GHS Hazard Codes H302, H312, H332, H315, H319, H336Indicates acute toxicity (oral/dermal/inhalation) and severe tissue irritation.
Toxicity Category Acute Tox. 4The lipophilic oxazole ring facilitates rapid dermal absorption of the toxicant.
Target Organ Toxicity STOT SE 3Volatilization of the compound causes respiratory irritation and CNS depression.
PPE Specification & Operational Logistics

To safely manipulate 5-Iodooxazole, your PPE must act as a self-validating barrier system against both the intact molecule and its degradation byproducts.

  • Hand Protection (Double Gloving): Wear a minimum of 4-mil Nitrile gloves, double-layered. Causality: Halogenated organics can rapidly permeate thin latex. If the outer glove is contaminated, it can be immediately doffed, leaving the inner glove intact to prevent dermal exposure to reactive iodine species.

  • Eye Protection: Snug-fitting, indirect-vented chemical splash goggles. Standard safety glasses are insufficient due to the STOT SE 3 vapor hazard.

  • Body Protection: A flame-retardant (FR) lab coat. Causality: 5-Iodooxazole is frequently reacted in highly flammable ethereal solvents (e.g., THF) or polar aprotic solvents (e.g., DMF) during cross-coupling.

  • Engineering Controls: All handling, weighing, and transfer operations must be conducted inside a certified chemical fume hood to mitigate inhalation risks.

Hazard Mitigation & Operational Workflow

The following diagram illustrates the logical relationship between the inherent hazards of 5-Iodooxazole, the required logistical mitigations, and the resulting operational workflow.

G cluster_0 Hazard Profile cluster_1 PPE & Logistics cluster_2 Operational Workflow H1 Photolytic C-I Cleavage P1 Amber Glass & -20°C H1->P1 requires H2 Acute Toxicity & Irritation P2 Double Nitrile & Fume Hood H2->P2 requires W1 Schlenk Line Setup P1->W1 transfer P2->W1 handling W2 Pd-Catalyzed Coupling W1->W2 inert atm W3 Thiosulfate Quench W2->W3 workup

Caption: Hazard mitigation and operational workflow for 5-Iodooxazole handling.

Step-by-Step Methodologies
Protocol A: Palladium-Catalyzed Cross-Coupling Setup

Because the 5-position iodine is highly reactive toward oxidative addition by Palladium(0), ambient oxygen must be rigorously excluded to prevent catalyst poisoning and homocoupling side-reactions.

  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum ( <0.1 Torr) and backfill with high-purity Argon. Repeat this cycle three times.

  • Reagent Loading: Under a positive flow of Argon, add the palladium catalyst (e.g., Pd(PPh3​)4​ ), the coupling partner, and the required base.

  • 5-Iodooxazole Transfer: Retrieve the 5-Iodooxazole from -20°C dark storage. Allow it to equilibrate to room temperature inside a desiccator to prevent moisture condensation. Using an anti-static spatula, transfer the compound into the Schlenk flask.

  • Solvent Addition: Inject anhydrous, degassed solvent via a gas-tight syringe.

  • Validation Step (Self-Validating System): Observe the Schlenk line's mineral oil bubbler. A steady, slow bubble rate (1-2 bubbles per second) without suck-back confirms a positive pressure inert atmosphere, guaranteeing no ambient oxygen ingress during the reaction.

Protocol B: Reaction Quenching and Decontamination

Unreacted 5-Iodooxazole or free iodine ( I2​ ) generated during the reaction must be neutralized before disposal.

  • Cooling: Allow the reaction mixture to cool completely to room temperature.

  • Reduction: Slowly add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) while stirring vigorously. Causality: Thiosulfate acts as a mild reducing agent, converting electrophilic iodine species and I2​ into benign, water-soluble iodide ions ( I− ).

  • Validation Step (Self-Validating System): Spot a drop of the aqueous phase onto starch-iodide paper. The absence of a blue-black color change confirms the complete, successful reduction of all reactive iodine species.

  • Phase Separation: Transfer the mixture to a separatory funnel and partition the layers.

Disposal Plan

Proper segregation is critical to prevent exothermic incompatibilities in the waste stream.

  • Organic Waste: The extracted organic layer containing the cross-coupled oxazole product and residual solvents must be disposed of in a designated Halogenated Organic Waste carboy. Do not mix with non-halogenated waste.

  • Aqueous Waste: The neutralized, iodide-containing aqueous layer can be disposed of in standard aqueous waste streams, provided the pH is adjusted to between 6 and 8.

  • Solid Waste: All contaminated double-nitrile gloves, wipes, and empty amber storage vials must be sealed in a secondary bag and placed in a solid hazardous waste bin for high-temperature incineration.

References
  • "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)", Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "5-iodo-2-methyl-1,3-oxazole — Chemical Substance Information", NextSDS. Available at:[Link]

Sources

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